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2-(3,4-Dimethoxyphenyl)propan-2-amine

Cat. No.: B1274203
CAS No.: 153002-39-2
M. Wt: 195.26 g/mol
InChI Key: VKDPBFJRGWKCTN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propan-2-amine ( 153002-39-2) is a substituted phenethylamine research chemical with a molecular weight of 195.26 g/mol and a molecular formula of C11H17NO2 . This compound serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research. It has been utilized as a key chiral precursor in the synthesis of complex molecules, such as isoquinoline precursors, for studying biological mechanisms like smooth muscle contractility and serotonin signaling pathways . As a structural analog of amphetamine and mescaline, it belongs to a class of compounds studied for their interaction with neurotransmitter systems, particularly serotonin receptors . Researchers employ this compound in the exploration of neuropharmacology and the development of new receptor ligands. This product is intended For Research Use Only and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B1274203 2-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 153002-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDPBFJRGWKCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388758
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153002-39-2
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical entity 2-(3,4-Dimethoxyphenyl)propan-2-amine is exceedingly scarce in publicly available scientific literature. This document will instead provide a comprehensive overview of its structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine , also known as 3,4-Dimethoxyamphetamine (3,4-DMA), for which substantial data exists. It is crucial to recognize that these are distinct molecules with potentially different chemical, physical, and biological properties.

Introduction to 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA)

1-(3,4-dimethoxyphenyl)propan-2-amine is a substituted phenethylamine and a structural analog of dopamine. It belongs to the amphetamine class of compounds and is recognized for its psychedelic properties, acting primarily on the serotonergic system. This guide summarizes its chemical and physical properties, spectroscopic data, and known biological activities.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and computed physicochemical properties of 1-(3,4-dimethoxyphenyl)propan-2-amine.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name1-(3,4-dimethoxyphenyl)propan-2-amine[1]
Common Name3,4-Dimethoxyamphetamine (3,4-DMA)[1]
CAS Number120-26-3[1]
Molecular FormulaC₁₁H₁₇NO₂[1]
Molar Mass195.26 g/mol [1]
InChIInChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3[1]
InChIKeyKAZPHAGSWZTKDW-UHFFFAOYSA-N[1]
SMILESCC(CC1=CC(=C(C=C1)OC)OC)N[1]

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP31.2[1]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count4[2]
Exact Mass195.125928785[1]
Monoisotopic Mass195.125928785[1]
Topological Polar Surface Area44.5 Ų[2]
Heavy Atom Count14[1]
pKa (Predicted)9.78 ± 0.10[3]
Boiling Point (Predicted)154 °C (at 9 Torr)[3]
Melting Point39-40 °C[3]
Density (Predicted)1.0624 g/cm³ (at 25 °C)[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of 1-(3,4-dimethoxyphenyl)propan-2-amine.

Table 3: Spectroscopic Data for (S)-1-(3,4-dimethoxyphenyl)propan-2-amine

TypeDataReference
¹H-NMR 1.17 (d, J = 6.1, 3H, CH-CH₃), 2.03 (broad s, 2H, NH₂), 2.48–2.56 (m, 1H, CH₂), 2.67–2.74 (m, 1H, CH₂), 3.16–3.21 (m,1H, CH-CH₃), 3.88 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 6.74–6.77 (m, 2H, Ar), 6.82–6.85 (m, 1H, Ar)[4]
¹³C-NMR 148.9, 147.6, 121.2, 112.5, 111.4, 55.95, 55.9, 48.6, 45.8, 23.2[4]
HRMS (ESI) m/z 197.8069[4]

Table 4: Mass Spectrometry Data (GC-MS)

PropertyValueReference
Top Peak m/z44[1]
2nd Highest m/z152[1]
3rd Highest m/z151[1]

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine

A common synthetic route to 1-(3,4-dimethoxyphenyl)propan-2-amine involves the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one.[5]

Materials:

  • 1-(3,4-dimethoxyphenyl)propan-2-one

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, or catalytic hydrogenation with H₂/Raney Nickel)

  • An appropriate solvent (e.g., methanol, ethanol)

  • Acid and base for workup (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure (Illustrative):

  • Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one and an ammonia source in the chosen solvent.

  • Add the reducing agent portion-wise or set up for catalytic hydrogenation.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully.

  • Adjust the pH to be basic to deprotonate the amine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Acylation of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine[4]

This protocol describes the synthesis of an amide derivative, which is a common reaction for primary amines.

Materials:

  • (S)-1-(3,4-dimethoxyphenyl)propan-2-amine

  • 2-chloro-2-phenylacetyl chloride

  • Triethylamine (N(C₂H₅)₃)

  • Dichloromethane

  • Dilute HCl, Na₂CO₃ solution, and water for washing

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 1 mmol of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine in 10 mL of dichloromethane.

  • Add 1.5 mmol of 2-chloro-2-phenylacetyl chloride in dichloromethane to the solution.

  • Add 1.5 mmol of triethylamine over 10 minutes.

  • After approximately 30 minutes, wash the reaction mixture sequentially with dilute HCl, Na₂CO₃ solution, and water.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to obtain the acylated product.

Biological Activity and Signaling Pathways

1-(3,4-dimethoxyphenyl)propan-2-amine is known to be a psychedelic agent, with its primary mechanism of action believed to be agonism at serotonin receptors, particularly the 5-HT₂ family.[6][7]

Serotonergic Signaling Pathway

The binding of 1-(3,4-dimethoxyphenyl)propan-2-amine to 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), is thought to initiate a signaling cascade.

Serotonergic Signaling Pathway for 1-(3,4-dimethoxyphenyl)propan-2-amine cluster_cytoplasm Cytoplasm DMA 1-(3,4-dimethoxyphenyl) propan-2-amine receptor 5-HT2A Receptor (GPCR) DMA->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc Co-activation downstream Downstream Cellular Effects (e.g., Psychedelic Effects) pkc->downstream Phosphorylation Events Compound Synthesis and Analysis Workflow start Start: Define Target Compound synthesis Chemical Synthesis (e.g., Acylation) start->synthesis workup Reaction Workup & Purification synthesis->workup structure_id Structural Identification workup->structure_id nmr NMR Spectroscopy (¹H, ¹³C) structure_id->nmr Confirm Structure ms Mass Spectrometry (e.g., HRMS) structure_id->ms Confirm Mass purity_check Purity Assessment nmr->purity_check ms->purity_check purity_check->workup If Impure hplc HPLC / GC purity_check->hplc Quantitative Purity bio_assay Biological Activity Screening hplc->bio_assay If Pure end End: Characterized Compound bio_assay->end

References

An In-depth Technical Guide to the Synthesis Precursors of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a crucial building block in pharmaceutical chemistry. This document details the core synthetic strategies, offering in-depth experimental protocols, comparative data, and visual representations of the chemical pathways.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide focuses on the critical precursors and their transformation into the target amine, providing a solid foundation for synthetic route selection and optimization. The primary strategies involve the synthesis of the key intermediate, 3,4-dimethoxyphenylacetone, from various starting materials, followed by reductive amination. An alternative route through 3,4-dimethoxyphenylacetonitrile is also explored.

Core Precursors and Synthetic Pathways

The synthesis of this compound predominantly proceeds through the key intermediate 3,4-dimethoxyphenylacetone . This ketone can be prepared from several commercially available starting materials, with the most common being veratraldehyde and isoeugenol methyl ether . A third significant precursor, 3,4-dimethoxyphenylacetonitrile , offers an alternative pathway.

The following diagram illustrates the primary synthetic routes:

Synthesis_Pathways Veratraldehyde Veratraldehyde Glycidic_Ester 3-(3,4-Dimethoxyphenyl)glycidic acid ester Veratraldehyde->Glycidic_Ester Darzens Condensation Isoeugenol_ME Isoeugenol Methyl Ether Epoxide Isoeugenol Methyl Ether Epoxide Isoeugenol_ME->Epoxide Electrochemical Epoxidation DP_Acetonitrile 3,4-Dimethoxyphenylacetonitrile Target_Amine This compound DP_Acetonitrile->Target_Amine Reduction DP_Acetone 3,4-Dimethoxyphenylacetone Glycidic_Ester->DP_Acetone Hydrolysis & Decarboxylation DP_Acetone->Target_Amine Reductive Amination Epoxide->DP_Acetone Isomerization

Caption: Primary synthetic pathways to this compound.

Synthesis of 3,4-Dimethoxyphenylacetone

From Veratraldehyde via Darzens Condensation

The Darzens condensation of veratraldehyde with an α-halo ester provides a glycidic ester, which upon hydrolysis and decarboxylation yields 3,4-dimethoxyphenylacetone.[1][2][3][4] This two-step process is a classic method for the homologation of aldehydes.[2]

Logical Workflow for Darzens Condensation Route:

Darzens_Workflow cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Veratraldehyde Veratraldehyde + α-halo ester Condensation Condensation Reaction Veratraldehyde->Condensation Base Base (e.g., NaOMe, NaNH2) Base->Condensation Glycidic_Ester Glycidic Ester Intermediate Condensation->Glycidic_Ester Forms Glycidic_Ester_Input Glycidic Ester Glycidic_Ester->Glycidic_Ester_Input Reaction Hydrolysis & Decarboxylation Glycidic_Ester_Input->Reaction Hydrolysis Hydrolysis (e.g., NaOH, H2O) Hydrolysis->Reaction DP_Acetone 3,4-Dimethoxyphenylacetone Reaction->DP_Acetone Yields

Caption: Workflow for the synthesis of 3,4-dimethoxyphenylacetone from veratraldehyde.

Experimental Protocol: Darzens Condensation of Veratraldehyde [5]

  • Preparation of Sodium Methoxide: To a solution of 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice-salt bath, a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate is added dropwise over a period of 3 hours.

  • Reaction: The reaction mixture is vigorously stirred, during which it becomes a white paste. After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

  • Work-up: The mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid. The precipitated white solid is filtered, washed with cold water, and dried in a desiccator.

  • Purification: The crude glycidate (yield: 23 g, 75%) is recrystallized from methanol to give the pure methyl glycidate.[5]

Experimental Protocol: Hydrolysis and Decarboxylation of the Glycidic Ester [4]

  • Hydrolysis: The glycidic ester is treated with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of exactly one equivalent of water. The sodium salt of the glycidic acid is precipitated by the addition of dry ether.

  • Decarboxylation: The isolated glycidic acid is heated to its decomposition point to yield the corresponding ketone, 3,4-dimethoxyphenylacetone.

ParameterDarzens CondensationHydrolysis & Decarboxylation
Key Reagents Veratraldehyde, Methyl chloroacetate, Sodium methoxideGlycidic ester, Sodium ethoxide, Water
Solvent Anhydrous MethanolAbsolute Ethanol, Diethyl ether
Temperature -10°C to Room TemperatureElevated temperature for decarboxylation
Reaction Time ~5 hoursVariable
Yield ~75% (for glycidic ester)Not specified
From Isoeugenol Methyl Ether

An alternative route involves the electrochemical epoxidation of isoeugenol methyl ether, followed by isomerization of the resulting epoxide to 3,4-dimethoxyphenylacetone. This method avoids the use of hazardous organic peracids.

Experimental Protocol: Electrochemical Epoxidation and Isomerization

  • Electrochemical Epoxidation: Electrolysis of isoeugenol methyl ether in a suitable solvent system (e.g., acetonitrile/water) in the presence of a bromide salt to generate the epoxide intermediate.

  • Isomerization: The isolated epoxide is then heated in an inert solvent with a catalytic amount of a lithium salt (e.g., lithium iodide) to induce rearrangement to the desired ketone.

ParameterElectrochemical EpoxidationIsomerization
Key Reagents Isoeugenol methyl ether, Sodium bromideIsoeugenol methyl ether epoxide, Lithium iodide
Solvent Acetonitrile/WaterInert organic solvent
Temperature Not specified50°C to reflux
Reaction Time Not specifiedNot specified
Yield Not specifiedNot specified

Synthesis of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile serves as another important precursor. It can be synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate through a three-step process of decarboxylation, aldoxime formation, and dehydration.[6][7][8][9]

Experimental Protocol: Synthesis of 3,4-Dimethoxyphenylacetonitrile [6]

  • Decarboxylation: 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt and 32.6 g (0.24 mol) of KH2PO4 are reacted in 100 mL of purified water and 100 mL of toluene at 15°C for 3 hours to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde.

  • Aldoxime Formation: To the toluene solution of the aldehyde, 16.8 g (0.2 mol) of NaHCO3 and 13.9 g (0.2 mol) of hydroxylamine hydrochloride are added. The mixture is reacted at 15°C for 3 hours. After adding 100 mL of purified water, the toluene layer containing 3,4-dimethoxyphenylacetaldoxime is separated.

  • Dehydration: To the toluene solution of the oxime, 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 mL of DMSO are added. The mixture is refluxed for 30 minutes. After cooling and adding 100 mL of purified water, the pH is adjusted to 7 with glacial acetic acid. The toluene layer is separated, washed, dried, and concentrated to give 32.7 g of a yellow oil.

  • Crystallization: The oil is dissolved in 65 mL of absolute ethanol and crystallized at -5°C for 8 hours to yield 30.2 g (85.24% yield) of 3,4-dimethoxyphenylacetonitrile as a white solid.[6]

ParameterDecarboxylationAldoxime FormationDehydration & Crystallization
Key Reagents 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH2PO43,4-dimethoxyphenylacetaldehyde, NaHCO3, HONH3Cl3,4-dimethoxyphenylacetaldoxime, KOH, TBAB
Solvent Water, TolueneToluene, WaterToluene, DMSO, Ethanol
Temperature 15°C15°CReflux, then -5°C
Reaction Time 3 hours3 hours30 minutes, then 8 hours
Overall Yield --85.24%

Reductive Amination of 3,4-Dimethoxyphenylacetone

The final step in the primary synthetic route is the reductive amination of 3,4-dimethoxyphenylacetone to the target amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

Reductive Amination Methodologies:

Reductive_Amination cluster_leuckart Leuckart Reaction cluster_nabhoac3 Sodium Triacetoxyborohydride cluster_nabh3cn Sodium Cyanoborohydride DP_Acetone 3,4-Dimethoxyphenylacetone Leuckart_Reaction High Temperature DP_Acetone->Leuckart_Reaction NaBH_OAc_3_Reaction Mild Conditions DP_Acetone->NaBH_OAc_3_Reaction NaBH3CN_Reaction Mild, pH sensitive DP_Acetone->NaBH3CN_Reaction Target_Amine This compound Leuckart_Reagents Ammonium Formate or Formamide Leuckart_Reagents->Leuckart_Reaction Leuckart_Reaction->Target_Amine NaBH_OAc_3_Reagents NaBH(OAc)3 + Ammonia Source NaBH_OAc_3_Reagents->NaBH_OAc_3_Reaction NaBH_OAc_3_Reaction->Target_Amine NaBH3CN_Reagents NaBH3CN + Ammonia Source NaBH3CN_Reagents->NaBH3CN_Reaction NaBH3CN_Reaction->Target_Amine

Caption: Comparison of reductive amination methods for 3,4-dimethoxyphenylacetone.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using ammonium formate or formamide at high temperatures.[10][11][12][13][14]

Experimental Protocol: Leuckart Reaction of 3,4-Dimethoxyphenylacetone [13]

  • Reaction Setup: In a 250 mL four-necked flask equipped with a dropping funnel, thermometer, water segregator, and condenser, 54 g (0.86 mol) of ammonium formate is added.

  • Reaction: The ammonium formate is melted with stirring, and the temperature is raised to 120°C. 19.8 g (0.172 mol) of 2-heptanone (as a representative aliphatic ketone) is added. The temperature is maintained at 130-140°C for seven hours.

  • Hydrolysis: The resulting formyl derivative is hydrolyzed by refluxing for eight hours with 110 mL of concentrated hydrochloric acid.

  • Work-up: After cooling, the mixture is diluted with 100 mL of water and filtered. The filtrate is extracted with ether to remove water-insoluble material.

Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)3)

Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations that can be performed under neutral or slightly acidic conditions.[15][16][17]

Experimental Protocol: Reductive Amination using NaBH(OAc)3 [17]

  • Reaction Setup: A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) is stirred at 0°C for 5 minutes.

  • Reduction: Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) is added to the solution, and it is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO3, and the aqueous layer is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the product with a 77% yield.[17]

Reductive Amination with Sodium Cyanoborohydride (NaBH3CN)

Sodium cyanoborohydride is another mild reducing agent that is particularly effective for the selective reduction of iminium ions in the presence of carbonyl groups.[16]

Experimental Protocol: Reductive Amination using NaBH3CN

A detailed, specific protocol for the reductive amination of 3,4-dimethoxyphenylacetone using NaBH3CN and an ammonia source was not found in the provided search results. However, a general procedure would involve:

  • Imine Formation: Dissolving 3,4-dimethoxyphenylacetone and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol).

  • Reduction: Adding sodium cyanoborohydride to the mixture and stirring at room temperature until the reaction is complete.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and purification by chromatography or distillation.

ParameterLeuckart ReactionNaBH(OAc)3 Reductive AminationNaBH3CN Reductive Amination
Reducing Agent Ammonium formate / FormamideSodium triacetoxyborohydrideSodium cyanoborohydride
Ammonia Source Ammonium formate / FormamideAmmonia or an ammonium saltAmmonia or an ammonium salt
Temperature High (120-190°C)Room TemperatureRoom Temperature
Reaction Time Several hours1-24 hoursTypically a few hours
Yield Generally goodGood to excellentGood
Key Features Classical, one-pot methodMild, selective, non-toxic byproductsMild, selective, but generates cyanide waste

Alternative Route: Reduction of 3,4-Dimethoxyphenylacetonitrile

An alternative pathway to the target amine involves the reduction of 3,4-dimethoxyphenylacetonitrile.

Experimental Protocol: Reduction of 3,4-Dimethoxyphenylacetonitrile

A specific protocol for the direct reduction of 3,4-dimethoxyphenylacetonitrile to this compound was not explicitly found. However, a general approach for the reduction of a nitrile to a primary amine would involve the use of a strong reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A related procedure for the synthesis of N,N-dimethylhomoveratrylamine from (3,4-dimethoxyphenyl)acetonitrile involves a two-step process: formation of an acetamidine followed by reduction with sodium borohydride.[18] A similar strategy could potentially be adapted for the synthesis of the primary amine.

Conclusion

This technical guide has outlined the principal synthetic routes to this compound, focusing on the key precursors: veratraldehyde, isoeugenol methyl ether, and 3,4-dimethoxyphenylacetonitrile. The synthesis of the pivotal intermediate, 3,4-dimethoxyphenylacetone, has been detailed, along with various methods for its subsequent reductive amination to the final product. The provided experimental protocols and comparative data tables are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations.

References

In-depth Technical Guide: 1-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the chemical compound 1-(3,4-dimethoxyphenyl)propan-2-amine, including its IUPAC nomenclature, chemical structure, and key physicochemical properties. The nomenclature is clarified in relation to the user-provided term "2-(3,4-Dimethoxyphenyl)propan-2-amine," which is likely an error in locant assignment. This document serves as a foundational resource for professionals engaged in chemical research and drug development.

IUPAC Nomenclature and Compound Identification

The chemical name "this compound" suggests a propan-2-amine moiety attached to the second position of the 3,4-dimethoxyphenyl ring. However, the standard and recognized compound with this core structure is 1-(3,4-dimethoxyphenyl)propan-2-amine .[1][2] In this correctly named compound, the propan-2-amine group is attached to the first carbon of the phenyl ring. This compound is also widely known by its common synonym, 3,4-Dimethoxyamphetamine (3,4-DMA) .[1][3]

The discrepancy likely arises from a misunderstanding of IUPAC nomenclature rules, where the phenyl ring is the principal group, and the side chain is numbered starting from the point of attachment. For the purpose of this guide, all subsequent information pertains to the correctly identified compound, 1-(3,4-dimethoxyphenyl)propan-2-amine.

Chemical Properties and Data

The following table summarizes the key quantitative data and identifiers for 1-(3,4-dimethoxyphenyl)propan-2-amine.

PropertyValueSource(s)
IUPAC Name 1-(3,4-dimethoxyphenyl)propan-2-aminePubChem[1][2]
Common Names 3,4-Dimethoxyamphetamine (3,4-DMA), α-MethylhomoveratrylaminePubChem[1]
CAS Number 120-26-3PubChem[1]
Molecular Formula C₁₁H₁₇NO₂PubChem[1]
Molecular Weight 195.26 g/mol PubChem[1]
Melting Point 39-40 °CChemicalBook[3]
Boiling Point 154 °C at 9 TorrChemicalBook[3]
Density 1.0624 g/cm³ at 25 °CChemicalBook[3]
pKa 9.78 ± 0.10 (Predicted)ChemicalBook[3]

Chemical Structure

The chemical structure of 1-(3,4-dimethoxyphenyl)propan-2-amine consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propan-2-amine group at the 1 position.

Caption: Chemical structure of 1-(3,4-Dimethoxyphenyl)propan-2-amine.

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine are documented in specialized chemical literature. A common synthetic route involves the use of 1-(3,4-dimethoxyphenyl)propan-2-one as a precursor.[4] The synthesis and use of this compound as a precursor for other molecules, such as isoquinoline derivatives, have been described.[5] As a designer drug, its synthesis may also be found in forensic and medicinal chemistry literature.[3] The compound is also used as an intermediate in the production of pharmaceuticals like verapamil and bevacolol.[6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the user's query and the corrected chemical identity.

logical_relationship A User Query: This compound B Likely Nomenclature Error: Incorrect locant assignment A->B leads to C Correct IUPAC Name: 1-(3,4-Dimethoxyphenyl)propan-2-amine B->C corrected to D Common Synonym: 3,4-Dimethoxyamphetamine (3,4-DMA) C->D also known as E Key Identifier: CAS: 120-26-3 C->E identified by

Caption: Logical workflow from user query to correct compound identification.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound specified in the topic, 2-(3,4-Dimethoxyphenyl)propan-2-amine, possesses a quaternary alpha-carbon, a feature that makes it structurally distinct from typical psychoactive phenethylamines and for which there is a lack of published pharmacological data. This guide will instead focus on its well-studied structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine , commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA) . This compound is a known psychedelic drug of the amphetamine family and its mechanism of action has been characterized.[1][2]

Introduction

1-(3,4-Dimethoxyphenyl)propan-2-amine, or 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic substance belonging to the phenethylamine and amphetamine chemical classes.[1] It is a positional isomer of other dimethoxyamphetamines, such as the more widely known 2,5-DMA.[3] Historically, 3,4-DMA was investigated in human psychiatric patients in the 1960s, with intravenous doses up to 700 mg producing mescaline-like visual effects.[1][3] Its primary mechanism of action, like other classic hallucinogens, is centered on its interaction with the serotonin system.[4][5]

Core Mechanism of Action

The primary mechanism of action for 3,4-DMA involves its interaction with serotonin receptors, particularly the 5-HT₂ family. However, its pharmacological profile is complex, also including interactions with other serotonin receptor subtypes and monoamine oxidase enzymes.

Serotonergic Receptor Interactions

The psychedelic effects of phenethylamines are primarily mediated by their agonistic activity at the serotonin 5-HT₂A receptor.[6][7] 3,4-DMA binds to this receptor, although with a relatively low affinity compared to other potent hallucinogens like 2,5-dimethoxy-4-methylamphetamine (DOM).[1] Studies have shown that its affinity (Kᵢ) for the rat 5-HT₂A receptor is 43,300 nM.[1] For comparison, the affinity of DOM for the same receptor was found to be 100 nM in the same study.[1] This suggests that while 5-HT₂A receptor agonism is a key part of its action, higher doses are required to elicit psychedelic effects compared to more potent compounds in its class.

3,4-DMA also shows weak affinity for the 5-HT₁ receptor, with a reported Kᵢ of 64,600 nM.[1]

Monoamine Oxidase Inhibition

In addition to its receptor binding profile, 3,4-DMA has been identified as a monoamine oxidase inhibitor (MAOI). It shows selective inhibitory activity against monoamine oxidase A (MAO-A) with an IC₅₀ value of 20,000 nM.[1] It is effectively inactive at monoamine oxidase B (MAO-B), with an IC₅₀ greater than 100,000 nM.[1] The inhibition of MAO-A can lead to increased synaptic levels of monoamines like serotonin, norepinephrine, and dopamine, which may contribute to its overall pharmacological effects.

Lack of Stimulant-like Activity

Despite its amphetamine backbone, 3,4-DMA does not appear to produce typical psychostimulant effects. In rodent drug discrimination tests, it fails to generalize to dextroamphetamine, indicating a lack of amphetamine-like subjective effects.[1][3] This distinguishes it from other methoxyamphetamines like 4-methoxyamphetamine (PMA), which do substitute for dextroamphetamine.[3] Furthermore, it does not appear to bind to monoamine transporters, which are the primary targets of classic stimulants like amphetamine.[3]

Signaling Pathways

The primary psychedelic effects of 3,4-DMA are initiated through its agonist activity at the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a well-characterized intracellular signaling cascade.

  • Receptor Activation: 3,4-DMA binds to the 5-HT₂A receptor, causing a conformational change.

  • G-Protein Coupling: The activated receptor couples to and activates the Gq alpha subunit of the heterotrimeric G-protein.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.

    • DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

    • These events lead to a cascade of further downstream signaling, including the activation of other kinases and modulation of gene expression, ultimately altering neuronal excitability and plasticity in cortical circuits, which is thought to underlie the profound changes in perception and cognition.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DMA 3,4-DMA Receptor 5-HT2A Receptor DMA->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Downstream Downstream Neuronal Effects PKC->Downstream

Caption: 5-HT₂A receptor Gq-coupled signaling cascade initiated by 3,4-DMA.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 3,4-DMA's interaction with key molecular targets.

TargetParameterValueSpeciesReference
5-HT₂A Receptor Kᵢ (Binding Affinity)43,300 nMRat[1]
5-HT₁ Receptor Kᵢ (Binding Affinity)64,600 nMRat[1]
Monoamine Oxidase A (MAO-A) IC₅₀ (Inhibition)20,000 nMN/A[1]
Monoamine Oxidase B (MAO-B) IC₅₀ (Inhibition)> 100,000 nMN/A[1]

Experimental Protocols

Detailed experimental protocols are essential for interpreting pharmacological data. Below are generalized methodologies representative of those used to characterize compounds like 3,4-DMA.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a drug for a specific receptor.

  • Tissue Preparation: Brain tissue (e.g., rat cortex for 5-HT₂A receptors) is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation containing the target receptors.

  • Assay Incubation: The membrane preparation is incubated in assay tubes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (3,4-DMA).

  • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of 3,4-DMA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (e.g., from Rat Cortex) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]ketanserin) - Competitor Drug (3,4-DMA) prep->incubate separate Separate Bound/Unbound Ligand (Rapid Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Analyze Data (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit MAO enzyme activity.

  • Enzyme Source: A source of MAO-A and MAO-B is obtained, typically from homogenized mitochondrial fractions of tissues like rat brain or human platelets.

  • Assay Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (3,4-DMA).

  • Substrate Addition: A radiolabeled substrate (e.g., [¹⁴C]5-HT for MAO-A or [¹⁴C]phenylethylamine for MAO-B) is added to start the enzymatic reaction.

  • Reaction Termination & Extraction: After a set time, the reaction is stopped, typically by adding acid. The radiolabeled metabolic products are then extracted from the aqueous phase using an organic solvent.

  • Quantification: The radioactivity in the organic solvent layer (containing the product) is measured via liquid scintillation counting.

  • Data Analysis: The amount of product formed is calculated and compared across different inhibitor concentrations. The concentration of 3,4-DMA that causes 50% inhibition of enzyme activity (IC₅₀) is determined by plotting percent inhibition versus inhibitor concentration.

Conclusion

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA) is multifaceted. Its primary role as a psychedelic agent is attributed to its agonist activity at 5-HT₂A receptors, initiating a Gq-coupled signaling cascade. However, its pharmacological profile is characterized by a notably low affinity for this target compared to other classic psychedelics. Additionally, its activity as a selective MAO-A inhibitor may contribute to its overall effects by increasing synaptic monoamine levels. The lack of significant interaction with monoamine transporters and its failure to substitute for amphetamine in preclinical models confirm that its effects are distinct from those of typical psychostimulants. This profile underscores the complexity of substituted amphetamines and highlights the structural nuances that dictate their specific pharmacological actions.

References

An In-depth Technical Guide to the Pharmacological Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for 2-(3,4-Dimethoxyphenyl)propan-2-amine is scarce in publicly available literature. This guide provides a detailed profile based on its known role as a synthetic precursor and an in-depth analysis of its structurally related, pharmacologically active analogs. The potential pharmacological profile of the title compound is inferred from these analogs.

Introduction

This compound is a substituted phenethylamine derivative. While this specific molecule is not extensively characterized in pharmacological literature, its structural backbone is a key component of numerous psychoactive compounds. It is primarily documented as a chemical intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for isoquinoline derivatives that exhibit smooth muscle relaxant properties, structurally analogous to papaverine and mebeverine.

This guide will first outline the known synthetic utility of this compound. The core of this document will then focus on the detailed pharmacological profiles of its structurally similar analogs, particularly the 2,5-dimethoxy-substituted phenethylamines (2C-x series) and amphetamines (DOx series). These analogs are potent serotonergic agents, and their pharmacology offers a predictive framework for the potential biological activity of this compound.

Synthetic Utility

The primary documented role of this compound is that of a versatile chemical building block. It has been utilized in the synthesis of N-acylated derivatives, which are precursors to isoquinolines. These synthetic isoquinolines have been investigated for their potential as vasodilators and smooth muscle relaxants. One study describes the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide as an isoquinoline precursor (IQP) that may modulate endogenous nitric oxide synthesis[1].

Predicted Pharmacological Profile: Insights from Structural Analogs

The pharmacological activity of phenethylamines is highly dependent on the substitution patterns on the phenyl ring. The presence of methoxy groups, particularly at the 2- and 5-positions, confers high affinity and agonist activity at serotonin 5-HT2 receptors. Although the title compound has a 3,4-dimethoxy substitution, it is reasonable to hypothesize potential activity at serotonergic receptors based on the broader structure-activity relationships of this class.

Primary Target: Serotonin 5-HT2A and 5-HT2C Receptors

The most prominent targets for structurally related 2,5-dimethoxy-substituted phenethylamines and amphetamines are the 5-HT2A and 5-HT2C receptors. These G-protein coupled receptors (GPCRs) are widely distributed in the central nervous system and are implicated in a vast array of physiological and cognitive processes.

  • 5-HT2A Receptor: This receptor is the primary target for classic psychedelic drugs. Its activation in cortical pyramidal neurons is linked to the profound alterations in perception, cognition, and mood associated with these compounds. It is also involved in learning, memory, and the regulation of mood. Many atypical antipsychotic medications act as antagonists or inverse agonists at this receptor.

  • 5-HT2C Receptor: This receptor is involved in the regulation of appetite, mood, and reward pathways. Agonism at this receptor typically leads to anorectic effects and may have anxiogenic or antidepressant-like properties depending on the specific compound and context.

Quantitative Analysis: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of representative 2,5-dimethoxy-substituted amphetamine analogs at human serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound4-Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)
DOM Methyl533--
DOB Bromo59--
DOI Iodo1.26 (R-isomer)2.5 (R-isomer)-
DOET Ethyl137--

Data compiled from multiple sources.[2][3][4][5]

Functional Activity: Agonism and Signal Transduction

Structurally related phenethylamines and amphetamines are typically agonists at 5-HT2A and 5-HT2C receptors. The 5-HT2 receptor family primarily couples to the Gq/11 family of G-proteins.[6][7] Agonist binding initiates a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This triggers a canonical intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates the enzyme phospholipase C.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[8][9]

  • Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C.[8]

This signaling cascade ultimately leads to the phosphorylation of various downstream proteins, resulting in changes in neuronal excitability, gene expression, and synaptic plasticity.[10]

Key Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin or [125I]DOI.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compound and reference compounds at various concentrations.

  • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM spiperone).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]

  • Assay Mixture: In each well of the 96-well plate, combine:

    • Cell membrane preparation (e.g., 50-100 µg protein/well).

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually near its Kd value).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the functional activity of a test compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound and a reference full agonist (e.g., serotonin).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's fluidics system adds the test compound at various concentrations to the wells while continuously recording the fluorescence.

  • Data Acquisition: Continue to measure fluorescence for several minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the response against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist).

Visualizations

Signaling Pathway Diagram

Gq_Signaling_Pathway Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Co-activates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates Downstream Targets

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Receptor Membranes - Radioligand ([³H]L) - Test Compound (I) - Assay Buffer Start->Prepare Incubate Incubate Components (Membranes + [³H]L + I) in 96-well plate Prepare->Incubate Filter Rapid Vacuum Filtration (Separates bound from free [³H]L) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Add Scintillant & Measure Radioactivity Wash->Count Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start PlateCells Plate 5-HT2A-expressing cells in 96-well plate Start->PlateCells LoadDye Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) PlateCells->LoadDye WashCells Wash to remove extracellular dye LoadDye->WashCells ReadBaseline Measure Baseline Fluorescence WashCells->ReadBaseline AddCompound Add Test Compound while reading fluorescence ReadBaseline->AddCompound Analyze Data Analysis: - Measure Peak Response - Determine EC₅₀ & Emax AddCompound->Analyze End End Analyze->End

Caption: Workflow for a cell-based calcium mobilization assay.

Conclusion

While this compound is not well-documented as a pharmacologically active agent itself, its chemical structure is of significant interest to medicinal chemists and pharmacologists. Its role as a synthetic intermediate highlights its utility in creating more complex molecules with defined biological activities.

Based on the extensive data available for its structural analogs, it is highly probable that if this compound possesses any significant CNS activity, it would be mediated through interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Direct pharmacological screening of this compound using the assays detailed in this guide would be necessary to definitively characterize its pharmacological profile, including its receptor binding affinities, functional activity, and potential for in vivo effects. Such studies would clarify whether the 3,4-dimethoxy substitution pattern confers serotonergic activity comparable to the well-studied 2,5-dimethoxy analogs.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propan-2-amine and its Relationship to Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 3,4-dimethoxyamphetamine (3,4-DMA), is a substituted phenethylamine that has been the subject of scientific inquiry due to its structural similarity to other psychoactive and pharmacologically active compounds. As a derivative of the core phenethylamine structure, it belongs to a broad class of compounds known for their diverse interactions with the central nervous system. This technical guide provides a comprehensive overview of this compound, its synthesis, its relationship to the broader class of phenethylamines, and its known biological activities, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Relationship to Phenethylamines

Phenethylamines are a class of organic compounds that contain a phenyl ring, an ethyl group, and a terminal amine. This core structure is the foundation for a vast array of endogenous neurotransmitters, hormones, and synthetic compounds with significant pharmacological effects. The relationship between this compound and the broader phenethylamine class is rooted in its chemical structure.

Structural Comparison:

The fundamental phenethylamine structure consists of a benzene ring attached to an ethylamine side chain. Modifications to this basic scaffold, such as the addition of substituent groups to the phenyl ring or the alkylation of the amine, give rise to a wide variety of compounds with distinct pharmacological profiles. In the case of this compound, the key structural features that define its relationship to other phenethylamines are:

  • Phenethylamine Backbone: It possesses the core phenethylamine structure.

  • Methoxy Groups: The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring. This substitution pattern is also found in other psychoactive phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine).

  • Alpha-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain, which classifies it as an amphetamine derivative. This modification often increases the metabolic stability and central nervous system penetration of phenethylamines.

The following diagram illustrates the structural relationship of this compound to the parent phenethylamine structure and other notable derivatives.

G cluster_phenethylamine Phenethylamine Core Structure cluster_derivatives Key Structural Modifications Phenethylamine Phenethylamine (C8H11N) Ring_Substitution Ring Substitution (e.g., Methoxy Groups) Phenethylamine->Ring_Substitution Addition of substituents Alpha_Methylation Alpha-Methylation (Amphetamine Subclass) Phenethylamine->Alpha_Methylation Addition of alpha-methyl group Target_Compound This compound (3,4-DMA) Ring_Substitution->Target_Compound Alpha_Methylation->Target_Compound

Figure 1: Structural relationship of this compound.

Quantitative Biological Data

The biological activity of this compound and its derivatives is primarily attributed to their interaction with various neurotransmitter receptors and enzymes. The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of 3,4-DMA and related phenethylamines.

CompoundReceptorKi (nM)SpeciesReference
3,4-Dimethoxyamphetamine (3,4-DMA) 5-HT1A 64,600 Rat [1]
3,4-Dimethoxyamphetamine (3,4-DMA) 5-HT2A 43,300 Rat [1]
p-Methoxyamphetamine (PMA)5-HT2A33,600Rat[1]
2,5-Dimethoxyamphetamine (2,5-DMA)5-HT2A5,200Rat[1]
2,5-Dimethoxy-4-methylamphetamine (DOM)5-HT2A100Rat[1]
Table 1: Receptor Binding Affinities (Ki) of 3,4-DMA and Related Phenethylamines.
CompoundEnzymeIC50 (nM)SpeciesReference
3,4-Dimethoxyamphetamine (3,4-DMA) MAO-A 20,000 - [1]
3,4-Dimethoxyamphetamine (3,4-DMA) MAO-B > 100,000 - [1]
Table 2: Monoamine Oxidase (MAO) Inhibition by 3,4-DMA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound starts from 3,4-dimethoxyphenylacetone. The following is a generalized protocol based on established chemical literature.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Ammonium formate or another amine source

  • Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure (Reductive Amination):

  • Dissolve 3,4-dimethoxyphenylacetone and an excess of the amine source (e.g., ammonium formate) in a suitable solvent such as methanol.

  • Add a reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.

  • Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

  • For salt formation, dissolve the purified freebase in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G Start Starting Material: 3,4-Dimethoxyphenylacetone Reaction Reductive Amination (with Amine Source and Reducing Agent) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Salt_Formation Salt Formation (e.g., with HCl) Purification->Salt_Formation Final_Product Final Product: This compound HCl Salt_Formation->Final_Product

Figure 2: General workflow for the synthesis of this compound.
Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound (this compound).

  • Non-specific binding control (e.g., unlabeled ketanserin at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • Test compound (this compound).

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Detection system (e.g., spectrophotometer or fluorometer to measure the product of the enzymatic reaction).

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, pre-incubate the MAO enzyme (either MAO-A or MAO-B) with the test compound or positive control at various concentrations for a defined period.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of product formed using a suitable detection method (e.g., measuring the fluorescence of 4-hydroxyquinoline if kynuramine is the substrate).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways

The pharmacological effects of phenethylamines are mediated through their interaction with various G-protein coupled receptors (GPCRs), primarily serotonin, dopamine, and adrenergic receptors. The binding of these ligands to their respective receptors initiates a cascade of intracellular signaling events.

Serotonin 5-HT2A Receptor Signaling

Phenethylamines, particularly those with psychedelic properties, are often potent agonists or partial agonists at the serotonin 5-HT2A receptor. Activation of this Gq/11-coupled receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

G Phenethylamine Phenethylamine (e.g., 3,4-DMA) 5HT2A_Receptor 5-HT2A Receptor Phenethylamine->5HT2A_Receptor Binds to Gq_11 Gq/11 5HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Responses Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 3: Simplified 5-HT2A receptor signaling pathway.
Dopamine D2 Receptor Signaling

Some phenethylamines can also interact with dopamine receptors. The D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream targets.

G Phenethylamine Phenethylamine D2_Receptor Dopamine D2 Receptor Phenethylamine->D2_Receptor Binds to Gi_o Gi/o D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Leads to decreased activation of Downstream_Effects Modulation of Downstream Targets PKA->Downstream_Effects

Figure 4: Simplified Dopamine D2 receptor signaling pathway.
Adrenergic α1 Receptor Signaling

The structural similarity of phenethylamines to endogenous catecholamines like norepinephrine and epinephrine suggests potential interactions with adrenergic receptors. The α1 adrenergic receptor, similar to the 5-HT2A receptor, is coupled to Gq/11 proteins. Its activation initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation.

G Phenethylamine Phenethylamine Alpha1_Receptor Adrenergic α1 Receptor Phenethylamine->Alpha1_Receptor Binds to Gq_11 Gq/11 Alpha1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Physiological Responses Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 5: Simplified Adrenergic α1 receptor signaling pathway.

Conclusion

This compound represents a key molecule for understanding the structure-activity relationships within the phenethylamine class. Its pharmacological profile, characterized by its interactions with serotonergic systems and its role as a monoamine oxidase inhibitor, provides a foundation for further research into the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the complete receptor interaction profile and in vivo effects of 3,4-DMA is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide on 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Discovery and History of 2-(3,4-Dimethoxyphenyl)propan-2-amine

This technical guide provides a detailed overview of the available scientific information regarding this compound, also known by its systematic name α,α-dimethyl-3,4-dimethoxyphenethylamine. The information presented herein is based on a comprehensive review of publicly accessible scientific literature and chemical databases.

Introduction and Overview

This compound is a substituted phenethylamine derivative. Structurally, it features a dimethoxy-substituted phenyl ring attached to a propane backbone with an amine group at the second position, which also bears two methyl groups. While structurally related to pharmacologically active phenethylamines, there is a notable scarcity of published research on the discovery, history, and specific biological activities of this particular compound. The primary context in which this molecule appears in the scientific literature is as a chemical intermediate in the synthesis of other, more complex molecules.

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound hydrochloride has been reported. The process involves the reduction of a nitro-containing precursor.

Experimental Protocol: Synthesis of α,α-dimethyl-3,4-dimethoxyphenethylamine hydrochloride [1]

  • Starting Material: 1-(3,4-dimethoxyphenyl)-1-chloro-2-methyl-2-nitropropane

  • Reagents and Catalysts: Sodium acetate, acetic acid, platinum dioxide, activated charcoal, hydrogen gas, 1,2-dimethoxyethane, ether, sodium hydroxide, hydrogen chloride in ether, isopropyl alcohol.

Procedure: [1]

  • A mixture of 3.6 g of 1-(3,4-dimethoxyphenyl)-1-chloro-2-methyl-2-nitropropane, 910 mg of sodium acetate, 6.7 ml of acetic acid, 200 mg of platinum dioxide, 280 mg of activated charcoal, and 35 ml of 1,2-dimethoxyethane is prepared.

  • The mixture is shaken in a hydrogen gas atmosphere at a pressure of 55 atmospheres and a temperature of 60°-85° C for 5.5 hours.

  • After cooling, the insoluble materials are removed by filtration.

  • The filtrate is evaporated under reduced pressure to remove the solvent, yielding a pale yellow oil.

  • The oily residue is dissolved in water and washed with ether.

  • The aqueous layer is neutralized with 20% sodium hydroxide under cooling and then extracted with ether.

  • The ether extract is washed with water, dried, and the solvent is evaporated.

  • The resulting colorless oil is converted to its hydrochloride salt using hydrogen chloride in ether.

  • The final product, α,α-dimethyl-3,4-dimethoxyphenethylamine hydrochloride, is recrystallized from isopropyl alcohol to yield 2.1 g of colorless plates.

Below is a graphical representation of the synthesis workflow.

Synthesis_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cluster_product Final Product start_material 1-(3,4-dimethoxyphenyl)-1-chloro- 2-methyl-2-nitropropane reaction_conditions H2 (55 atm) 60-85°C, 5.5h start_material->reaction_conditions Reacts with reagents Sodium Acetate Acetic Acid Platinum Dioxide Activated Charcoal 1,2-dimethoxyethane reagents->reaction_conditions In presence of filtration Filtration reaction_conditions->filtration evaporation1 Evaporation of Solvent filtration->evaporation1 extraction Aqueous Wash & Ether Extraction evaporation1->extraction neutralization Neutralization with NaOH extraction->neutralization drying Drying and Evaporation neutralization->drying hcl_salt Conversion to HCl salt drying->hcl_salt recrystallization Recrystallization from Isopropyl Alcohol hcl_salt->recrystallization final_product α,α-dimethyl-3,4-dimethoxyphenethylamine hydrochloride (colorless plates) recrystallization->final_product

Caption: Synthesis workflow for this compound HCl.

Discovery and Historical Context

A thorough search of the scientific literature did not yield any specific information regarding the initial discovery or a detailed historical account of this compound. It does not appear to be a compound with a significant history of investigation for its own biological properties, unlike other structurally related phenethylamines and amphetamines. Its existence in the chemical literature is primarily as a synthetic intermediate.

Pharmacological Data and Signaling Pathways

There is no publicly available quantitative data on the pharmacological properties of this compound. This includes a lack of information on its binding affinities to receptors, efficacy, and pharmacokinetic profile. Consequently, there are no described signaling pathways or mechanisms of action associated with this compound in the scientific literature.

Data Presentation

Due to the absence of quantitative pharmacological data, no data tables for comparison can be provided.

Conclusion

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific chemical entity 2-(3,4-dimethoxyphenyl)propan-2-amine is limited in publicly available scientific literature. This guide will focus on its key structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine (3,4-DMA) , and its derivatives, for which substantial research exists. This analog provides a valuable framework for understanding the synthesis, structure-activity relationships, and pharmacological properties of this class of compounds.

Introduction

Dimethoxyphenyl-alkylamines represent a broad class of psychoactive and pharmacologically active compounds. The position of the methoxy groups on the phenyl ring, along with substitutions on the alkyl chain, critically dictates their biological activity. While the 2,5-dimethoxy substitution pattern, found in the "DOx" series of hallucinogens, is well-studied for its potent interaction with serotonin 5-HT2A receptors, the 3,4-dimethoxy analogs exhibit a different and more nuanced pharmacological profile.[1][2]

This technical guide provides a detailed overview of the synthesis, pharmacological actions, and experimental evaluation of 1-(3,4-dimethoxyphenyl)propan-2-amine and its derivatives. These compounds have shown potential as smooth muscle relaxants and serve as important tools for structure-activity relationship (SAR) studies within the broader phenethylamine class.[3][4]

Chemical Synthesis

The primary route for synthesizing 1-(3,4-dimethoxyphenyl)propan-2-amine (3,4-DMA) is through the reductive amination of its corresponding ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one. This versatile reaction can be adapted to produce a wide range of derivatives.

General Synthesis Workflow: Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone of amine synthesis. The process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. Various reducing agents can be employed, each with specific advantages.

G Ketone 1-(3,4-Dimethoxyphenyl)propan-2-one (Precursor Ketone) Imine Imine Intermediate (In situ formation) Ketone->Imine + Amine Source (Condensation) AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Imine Product 1-(3,4-Dimethoxyphenyl)propan-2-amine (Target Amine) Imine->Product Reduction Derivatization Acylation / Alkylation Product->Derivatization Derivative Amide / N-Alkyl Derivatives Derivatization->Derivative

Caption: General workflow for the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine via reductive amination.

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-amine via Reductive Amination

This protocol is a representative method adapted from literature procedures for similar compounds.[5]

  • Reaction Setup: To a solution of 1-(3,4-dimethoxyphenyl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Perform a basic wash by adding 2M NaOH until the aqueous layer is strongly basic (pH > 12).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Pharmacological Activity and SAR

The pharmacological profile of 3,4-dimethoxy-substituted amphetamines differs significantly from their 2,5-dimethoxy counterparts. The primary activities reported are smooth muscle relaxation and comparatively weak interactions with central nervous system (CNS) receptors.

Smooth Muscle Relaxant Activity

Derivatives of 1-(3,4-dimethoxyphenyl)propan-2-amine have been investigated for their spasmolytic (smooth muscle relaxant) properties, showing potential applications for conditions like irritable bowel syndrome.[3][6]

Proposed Mechanism: One investigated mechanism for this relaxant activity involves the stimulation of endogenous nitric oxide (NO) synthesis.[4] The compound may enhance the activity of nitric oxide synthase (NOS) within neuronal (nNOS) and endothelial (eNOS) cells. The resulting NO diffuses into adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation.

G cluster_0 Endothelial / Neuronal Cell cluster_1 Smooth Muscle Cell Compound 3,4-DMA Derivative NOS nNOS / eNOS Compound->NOS Stimulates NO NO NOS->NO Produces LArg L-Arginine LArg->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relax Muscle Relaxation cGMP->Relax

Caption: Proposed mechanism of NO-mediated smooth muscle relaxation by 3,4-DMA derivatives.

Central Nervous System (CNS) Receptor Interactions

The interaction of dimethoxyamphetamines with serotonin receptors is a key determinant of their psychedelic potential. Structure-activity relationship studies show that the 3,4-dimethoxy substitution pattern results in significantly lower affinity for the 5-HT2A receptor compared to the 2,5-dimethoxy pattern.

Key SAR Insights:

  • Methoxy Position is Crucial: 3,4-DMA has a very low affinity for the 5-HT2A receptor (Kᵢ = 43,300 nM).[1] In contrast, 2,5-dimethoxy analogs like DOM (Kᵢ = 100-533 nM) and DOB (Kᵢ = 59 nM) are orders of magnitude more potent.[1][7] This highlights that the specific placement of electron-donating methoxy groups on the phenyl ring is critical for high-affinity binding.

  • 4-Position Substitution: In the 2,5-dimethoxy series (DOx), a small, lipophilic, electronegative substituent at the 4-position (e.g., -Br, -I, -Cl) generally confers the highest potency.[2]

CompoundSubstitution PatternKᵢ (nM)Reference(s)
3,4-DMA 3,4-Dimethoxy43,300[1]
2,5-DMA 2,5-Dimethoxy5,200[1]
DOM 2,5-Dimethoxy-4-Methyl100 - 533[1][7]
DOB 2,5-Dimethoxy-4-Bromo59[7]
DOI 2,5-Dimethoxy-4-Iodo0.27[8]
DOET 2,5-Dimethoxy-4-Ethyl137[7]
5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is the primary target for classic psychedelic drugs. Agonist binding initiates a well-characterized intracellular signaling cascade. Although 3,4-DMA is a weak ligand, understanding this pathway is essential for contextualizing the activity of all phenethylamine analogs.

G Ligand 5-HT2A Agonist (e.g., DOI, DOB) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular [Ca2+] ER->Ca Releases Ca2+ Ca->PKC Co-activates Downstream Downstream Effects (e.g., Gene Expression, MAPK, CREB) Ca->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway of the serotonin 5-HT2A receptor.

Key Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT2A receptor.[7][9][10]

  • Receptor Preparation:

    • Use commercially available membrane preparations from cells stably transfected with the human 5-HT2A receptor (e.g., from CHO-K1 cells) or prepare from rat frontal cortex tissue homogenates.

    • On the day of the assay, thaw membrane aliquots and resuspend in ice-cold binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]ketanserin at a concentration near its Kd, ~0.5-2.0 nM), and binding buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled 5-HT2A antagonist (e.g., 1-10 µM ketanserin) to saturate the receptors.

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test compound (typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce NSB). Wash the filters multiple times (3-4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This ex vivo protocol measures the ability of a compound to relax pre-contracted smooth muscle tissue, such as rat aorta or guinea pig ileum.[11][12]

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., rat) and dissect the desired smooth muscle tissue (e.g., thoracic aorta).

    • Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).

    • Carefully clean the tissue of adherent fat and connective tissue and cut into rings (2-3 mm).

  • Mounting:

    • Mount the tissue rings on hooks in an isolated tissue bath chamber (10-20 mL volume) containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one hook to a fixed mount and the other to an isometric force transducer linked to a data acquisition system.

  • Equilibration:

    • Apply a basal tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for 60-90 minutes.

    • Wash the tissue with fresh, pre-warmed PSS every 15-20 minutes during equilibration.

  • Viability and Contraction:

    • Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) or a receptor agonist (e.g., phenylephrine for aorta).

    • Wash the tissue until it returns to baseline tension.

    • Induce a stable, submaximal contraction using an appropriate agonist (e.g., phenylephrine at its EC₅₀-EC₇₀ concentration).

  • Test Compound Addition:

    • Once the contraction has reached a stable plateau, add the test compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the tissue response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the force of contraction continuously.

    • Calculate the relaxation at each concentration as a percentage of the initial pre-contraction induced by the agonist.

    • Plot the percent relaxation versus the log concentration of the test compound to generate a concentration-response curve and determine the EC₅₀ (potency) and Emax (efficacy).

Protocol: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures NOS activity in cell or tissue lysates by quantifying the total nitrate and nitrite produced, which are stable end-products of NO.[13][14]

  • Sample Preparation (Tissue Homogenate):

    • Homogenize fresh or frozen tissue in cold NOS Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at ~10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lysate) and keep it on ice. Determine the protein concentration.

  • Reaction Setup (96-well plate format):

    • Standards: Prepare a standard curve using a known concentration of nitrite or nitrate standard provided in a commercial kit.

    • Sample Wells: Add 30-60 µL of sample lysate.

    • Background Control: For each sample, prepare a parallel well with lysate but without the NOS substrate (L-arginine) to measure background nitrite/nitrate levels.

    • Adjust the total volume in all wells with NOS Assay Buffer.

  • NOS Reaction:

    • Prepare a Reaction Mix containing NOS Assay Buffer, NOS substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, BH₄).

    • Add the Reaction Mix to all wells except the background controls.

    • Incubate the plate at 37°C for 1-2 hours.

  • Nitrate Reduction:

    • To quantify total NO production, nitrate must be converted to nitrite. Add Nitrate Reductase and its cofactor (e.g., NADPH) to all wells.

    • Incubate at room temperature for 20-30 minutes.

  • Colorimetric Detection (Griess Assay):

    • Add Griess Reagent 1 (e.g., sulfanilamide in acid) to all wells, followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes, protected from light, to allow for color development (a magenta azo dye).

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the background control readings from the sample readings.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Express NOS activity in units relative to the amount of protein in the lysate (e.g., pmol/min/mg protein).

References

Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3,4-Dimethoxyphenyl)propan-2-amine, also known by its IUPAC name 1-(3,4-dimethoxyphenyl)propan-2-amine and as 3,4-Dimethoxyamphetamine (3,4-DMA). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Executive Summary

This compound is a primary amine with a core phenethylamine structure, substituted with two methoxy groups on the phenyl ring. Its unambiguous identification and characterization are crucial for research and development purposes. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.8-6.9m3HAr-H
3.88s6H2 x -OCH₃
3.6-3.8m1HCH -NH₂
2.8-3.0m2HAr-CH₂
1.25d3HCH₃ -CH

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~149C -O (Aromatic)
~148C -O (Aromatic)
~131C -C (Aromatic)
~121C -H (Aromatic)
~112C -H (Aromatic)
~111C -H (Aromatic)
~56-OC H₃
~48C H-NH₂
~40Ar-C H₂
~20C H₃-CH
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data presented below is based on characteristic vibrational frequencies for the functional groups in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
2850-3000Medium-StrongC-H stretch (aliphatic)
3000-3100Weak-MediumC-H stretch (aromatic)
1590, 1515Medium-StrongC=C stretch (aromatic ring)
1260, 1030StrongC-O stretch (aryl ether)
1140StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI-MS) Data

m/zRelative IntensityAssignment
195Moderate[M]⁺ (Molecular Ion)
152High[M - C₃H₇N]⁺
151High[M - C₃H₈N]⁺
44Base Peak[C₂H₆N]⁺

Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: The analyte is diluted to approximately 10 mg/mL in a deuterated solvent, typically Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). A reference standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is added for chemical shift calibration (0 ppm).[1]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

¹H NMR Acquisition Parameters:

  • Pulse Angle: 90°[1]

  • Spectral Width: -3 to 13 ppm[1]

  • Relaxation Delay: 45 seconds[1]

¹³C NMR Acquisition Parameters (General):

  • Pulse Angle: 30-45°

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1-2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.[1]

Acquisition Parameters:

  • Number of Scans: 32[1]

  • Resolution: 4 cm⁻¹[1]

  • Background: 32 scans of the empty ATR crystal are recorded as a background.[1]

Mass Spectrometry (GC-MS)

Sample Preparation: The analyte is diluted to approximately 1 mg/mL in a suitable solvent such as chloroform after base extraction.[1]

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used for the analysis.[1]

Gas Chromatography (GC) Conditions:

  • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[1]

  • Carrier Gas: Helium at 1 mL/min[1]

  • Injector Temperature: 280°C[1]

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[1]

  • Injection Volume: 1 µL with a split ratio of 20:1[1]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)[1]

  • MS Source Temperature: 230°C[1]

  • MS Quadrupole Temperature: 150°C[1]

  • Mass Scan Range: 30-550 amu[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Chemical Compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (e.g., ATR) Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a replacement for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable institutional and regulatory guidelines.

Introduction

2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), is a substituted phenethylamine.[1][2] As a compound of interest in various research fields, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols.

It is important to note that there is conflicting information regarding the hazard classification of this compound. While some suppliers' Safety Data Sheets for the hydrochloride salt state that the substance is not classified as hazardous, aggregated GHS information from other sources indicates that it is harmful if swallowed.[2][3] Therefore, it is prudent to handle this compound with caution, assuming the higher hazard classification.

Hazard Identification and Classification

Based on available data, this compound should be treated as a substance with the following primary hazard:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed

Data sourced from ECHA C&L Inventory.[2]

NFPA 704 Ratings (for the hydrochloride salt):

CategoryRating
Health0
Flammability0
Instability0

Data sourced from Cayman Chemical SDS.[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
IUPAC Name 1-(3,4-dimethoxyphenyl)propan-2-amine
Synonyms 3,4-Dimethoxyamphetamine, 3,4-DMA
CAS Number 120-26-3 (base)
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance White powder (HCl salt)
Melting Point 151.1 °C (HCl salt)

Data compiled from various sources.[1][2][4]

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature. The primary known toxicological effect is related to its psychoactive properties and potential for harm if ingested.[1][5]

MetricValue
LD50/LC50 Data not available
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65

A case of severe toxicity has been reported with the concurrent use of 3,4-DMA and 3,4-methylenedioxymethamphetamine (MDMA), suggesting potential for adverse metabolic interactions.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

5.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE):

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat.

5.3. Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

5.4. Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light and moisture.

Emergency Procedures

In the event of an emergency, follow these established protocols.

6.1. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]

6.2. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.2.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable decontaminant. For large spills, follow institutional emergency procedures.

6.3. Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols & Visualizations

While specific experimental protocols for the safety and handling of this compound are not detailed in the literature, the following workflows represent standard laboratory procedures for handling potentially hazardous chemical compounds.

First_Aid_Protocol cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_response First Aid Response cluster_actions Specific Actions cluster_medical Medical Attention Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Assess Assess the Situation (Is the scene safe?) Exposure->Assess Inhalation Inhalation Assess->Inhalation Skin_Contact Skin Contact Assess->Skin_Contact Eye_Contact Eye Contact Assess->Eye_Contact Ingestion Ingestion Assess->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth (Do NOT induce vomiting) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: General First Aid Protocol for Chemical Exposure.

Spill_Cleanup_Workflow cluster_spill Spill Event cluster_response Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Hazardous Waste Procedures) Decontaminate->Dispose Report Complete Incident Report Dispose->Report

References

Methodological & Application

Application Notes & Protocols for the Identification of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a substituted phenethylamine. The following protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.

Overview of Analytical Techniques

The identification and characterization of this compound can be achieved through a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for separation and identification based on fragmentation patterns. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides a characteristic retention time and mass spectrum.

Experimental Protocol

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a derivatization step to improve volatility and chromatographic performance, although direct analysis is often possible for phenethylamines. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Ion Source Temperature 230 °C
Transfer Line Temp. 280 °C

Expected Mass Spectrum:

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly useful for assessing the purity of this compound.

Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or similar with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm and 280 nm

Data Presentation:

CompoundRetention Time (min)Purity (%)
This compoundTo be determined>95% (typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

Instrumentation and Conditions:

ParameterValue
Spectrometer Bruker Avance 400 MHz or similar
Solvent CDCl₃
¹H NMR Parameters 32 scans, relaxation delay of 1 s
¹³C NMR Parameters 1024 scans, relaxation delay of 2 s

Expected Chemical Shifts (Predicted):

¹H NMR:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (3H)6.7-6.9m3H
OCH₃ (6H)~3.8s6H
NH₂ (2H)Variablebr s2H
CH₃ (6H)~1.2s6H

¹³C NMR:

CarbonChemical Shift (ppm)
Aromatic C-O~148
Aromatic C~140
Aromatic CH~110-120
C-N~50-60
OCH₃~55
C(CH₃)₂~40-50
CH₃~25-30

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol

Sample Preparation:

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For KBr pellets, mix a small amount of the sample with dry KBr and press into a transparent disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Conditions:

ParameterValue
Spectrometer PerkinElmer Spectrum Two or similar
Scan Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3250Medium, broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C stretch (aromatic)1600-1475Medium-Strong
N-H bend (amine)1650-1580Medium
C-O stretch (ether)1260-1000Strong
C-N stretch (amine)1250-1020Medium

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Methanol Sample->Dissolve Vortex Vortex Dissolve->Vortex Derivatize Derivatize (Optional) Vortex->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Data Detect->Process Identify Identify Compound Process->Identify

Caption: Workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Process Process Chromatogram Detect->Process Quantify Determine Purity Process->Quantify

Caption: Workflow for HPLC analysis.

Analytical_Logic cluster_result Final Identification GCMS GC-MS Identification Unambiguous Identification of This compound GCMS->Identification HPLC HPLC HPLC->Identification NMR NMR (¹H and ¹³C) NMR->Identification FTIR FTIR FTIR->Identification

Caption: Logical relationship of analytical methods.

References

Application Notes and Protocols for the Analysis of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3,4-Dimethoxyphenyl)propan-2-amine is a substituted phenethylamine derivative. Accurate and robust analytical methods are essential for its quantification and identification in various matrices, particularly in research and drug development settings. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methodologies for structurally similar aromatic amines and phenethylamines, adapted for this specific analyte.

Application Note 1: Analysis by High-Performance Liquid Chromatography (HPLC)

1. Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of polar and semi-polar organic compounds. Due to its basic nature, this compound can be effectively separated from non-polar impurities on a C18 stationary phase. The use of an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) ensures the analyte is in its protonated, ionic form, which improves peak shape and retention consistency. Detection is achieved using a UV detector, leveraging the chromophore of the dimethoxyphenyl group. Liquid chromatography is often preferred for its reliability and efficiency in analyzing such compounds without the need for derivatization.[1][2]

2. Experimental Protocol

2.1. Apparatus and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile and water.

  • Formic acid (or Trifluoroacetic Acid, TFA), analytical grade.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Volumetric flasks and pipettes.

  • Analytical balance.

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or mobile phase B.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with mobile phase A.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase A) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.3. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific instrument and column used.

Table 1: HPLC Method Parameters and Expected Performance

Parameter Value
Column C18 (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm and 280 nm[4]
Expected Retention Time 8 - 12 minutes (highly dependent on exact conditions)

| Typical LOD/LOQ | 0.05 µg/mL / 0.15 µg/mL (estimated) |

3. Workflow Visualization

HPLC_Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Column, Oven) prep->hplc detect UV Detection (230/280 nm) hplc->detect acquire Data Acquisition (Chromatogram) detect->acquire analyze Data Analysis (Integration & Quantification) acquire->analyze

Caption: General workflow for HPLC-UV analysis.

Application Note 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the column.[5][6] To overcome these issues, a derivatization step is typically required.[7][8] Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine group into a less polar, more volatile, and more thermally stable amide derivative. This improves peak shape and chromatographic resolution.[9] Subsequent detection by mass spectrometry provides high selectivity and structural information for confident identification.

2. Experimental Protocol

2.1. Apparatus and Materials

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.

  • Capillary column suitable for general-purpose analysis (e.g., 5% phenyl-methylpolysiloxane; HP-5MS, DB-5, or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC vials with inserts and screw caps.

  • Derivatization reagent: Trifluoroacetic anhydride (TFAA).

  • Solvents: Ethyl acetate, Pyridine (analytical grade).

  • Nitrogen gas supply for evaporation.

  • Heating block or water bath.

2.2. Derivatization Procedure

  • Drying: Prepare a solution of the analyte in a suitable solvent (e.g., methanol) and place an aliquot (containing approx. 10-100 µg of analyte) into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reaction: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.

  • Heating: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Evaporation: After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

2.3. GC-MS Conditions The following table provides recommended starting parameters for the GC-MS analysis of the TFAA-derivatized analyte.

Table 2: GC-MS Method Parameters and Expected Performance

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)[10]
Injection Volume 1 µL
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 amu

| Expected Result | A sharp peak for the trifluoroacetyl derivative with a characteristic mass spectrum. |

4. Workflow Visualization

GCMS_Workflow prep Sample Preparation (Extraction & Drying) deriv Derivatization (Acylation with TFAA) prep->deriv gcms GC-MS System (Injector, Column, MS) deriv->gcms acquire Data Acquisition (TIC & Mass Spectra) gcms->acquire analyze Data Analysis (Library Search & ID) acquire->analyze

Caption: General workflow for GC-MS analysis including derivatization.

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2-(3,4-Dimethoxyphenyl)propan-2-amine as a research chemical. This document includes its synthesis, potential pharmacological applications based on related compounds, and detailed experimental protocols. Due to the limited direct research on this specific molecule, this guide also incorporates data and methodologies from structurally similar compounds to suggest potential areas of investigation.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Structure

Synthesis Protocol

A reported synthesis for the chiral amine, (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, involves a multi-step process which can be adapted for the racemic mixture.[1] The synthesis of the precursor 1-(3,4-dimethoxyphenyl)propan-2-one is a common starting point for related amphetamine derivatives.

Protocol: Synthesis of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine [1]

  • Starting Material: 1-(3,4-dimethoxyphenyl)propan-2-one.

  • Reaction: The synthesis of the amine can be achieved through reductive amination of the corresponding ketone. Specific details for the synthesis of the S-enantiomer were not fully elucidated in the excerpt but would typically involve a chiral auxiliary or a stereoselective reducing agent.

  • Acylation (Example of subsequent use): The synthesized (S)-1-(3,4-dimethoxyphenyl)propan-2-amine can then be used in further reactions. For example, it can be acylated using 2-chloro-2-phenylacetyl chloride in the presence of triethylamine in dichloromethane.[1]

  • Workup: The reaction mixture is typically washed with dilute HCl, sodium carbonate solution, and water.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography.[1]

DOT Script for Synthesis Workflow

G 1-(3,4-dimethoxyphenyl)propan-2-one 1-(3,4-dimethoxyphenyl)propan-2-one Reductive Amination Reductive Amination 1-(3,4-dimethoxyphenyl)propan-2-one->Reductive Amination NH3, Reducing Agent This compound This compound Reductive Amination->this compound Acylation Acylation This compound->Acylation Acyl Chloride, Base N-(1-(3,4-dimethoxyphenyl)propan-2-yl)amide N-(1-(3,4-dimethoxyphenyl)propan-2-yl)amide Acylation->N-(1-(3,4-dimethoxyphenyl)propan-2-yl)amide

Caption: General synthesis workflow for this compound and its derivatives.

Potential Research Applications

While direct pharmacological data for this compound is scarce, its structural similarity to other dimethoxyphenethylamines suggests potential activity at serotonergic and dopaminergic receptors. Derivatives of the closely related 1-(3,4-dimethoxyphenyl)propan-2-amine have been investigated for their smooth muscle relaxant properties.[1]

Serotonin Receptor Agonism

Many phenethylamine derivatives with methoxy substitutions exhibit affinity for serotonin receptors, particularly the 5-HT₂ family. These receptors are implicated in a wide range of physiological and pathological processes, including mood, perception, and psychosis.

Inferred Signaling Pathway (based on related 5-HT₂A agonists)

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

DOT Script for 5-HT₂A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2A 5-HT2A Receptor Gq/11 Gq/11 5-HT2A->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Effects Downstream Effects Ca2+->Downstream Effects PKC->Downstream Effects Ligand 2-(3,4-Dimethoxyphenyl) propan-2-amine Ligand->5-HT2A

Caption: Inferred 5-HT₂A receptor signaling cascade for phenethylamine agonists.

Smooth Muscle Contractility Modulation

A derivative of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine has been synthesized and investigated as a potential smooth muscle relaxant, acting as a papaverine analogue.[1] This suggests that this compound and its derivatives could be valuable tools for studying the mechanisms of smooth muscle contraction and relaxation.

Experimental Protocols

In Vitro Serotonin Receptor Activation Assay (Calcium Mobilization)

This protocol is a general method for assessing the agonist activity of a compound at Gq-coupled serotonin receptors like 5-HT₂A.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • Pluronic F-127.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm.

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Serotonin (5-HT) as a positive control.

Protocol:

  • Cell Seeding: Seed the 5-HT₂A-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of the test compound and the positive control (5-HT) in HBSS.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Add the different concentrations of the test compound and the positive control to the wells.

  • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ value.

DOT Script for Calcium Mobilization Assay Workflow

G Seed Cells Seed Cells Dye Loading Dye Loading Seed Cells->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Fluorescence Measurement Fluorescence Measurement Compound Addition->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis EC50 Value EC50 Value Data Analysis->EC50 Value

Caption: Workflow for the in vitro calcium mobilization assay.

Ex Vivo Smooth Muscle Contractility Assay

This protocol is adapted from methodologies used to study the effects of compounds on isolated smooth muscle preparations.[1]

Materials:

  • Isolated smooth muscle tissue (e.g., rat gastric smooth muscle).

  • Organ bath system with force transducer.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Thermostatically controlled water circulator (37°C).

  • Data acquisition system.

  • Test compound stock solution.

  • Contractile agonist (e.g., acetylcholine or serotonin).

  • Relaxant agent (e.g., papaverine) as a positive control.

Protocol:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols.

  • Dissect the desired smooth muscle tissue and place it in cold, gassed physiological salt solution.

  • Cut the tissue into strips of appropriate size.

  • Mounting: Mount the tissue strips in the organ baths containing gassed physiological salt solution at 37°C.

  • Connect one end of the strip to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washes every 15-20 minutes.

  • Viability Check: Elicit a contraction with a standard agonist (e.g., KCl or acetylcholine) to ensure tissue viability. Wash out the agonist and allow the tissue to return to baseline.

  • Compound Testing (Relaxant Effect):

    • Pre-contract the tissue with a sustained concentration of an agonist (e.g., serotonin or acetylcholine).

    • Once a stable contraction plateau is reached, add the test compound in a cumulative or non-cumulative manner.

    • Record the relaxation response.

  • Compound Testing (Contractile Effect):

    • From the baseline resting tension, add the test compound in a cumulative or non-cumulative manner.

    • Record any contractile response.

  • Data Analysis: Express the responses as a percentage of the maximum contraction or relaxation and plot dose-response curves to determine EC₅₀ or IC₅₀ values.

Quantitative Data Summary (Hypothetical and from Related Compounds)

Table 1: Receptor Binding Affinities (Ki, nM) of Related Phenethylamines

Compound5-HT₂A5-HT₂C
2,5-Dimethoxy-4-iodophenethylamine (2C-I)High AffinityHigh Affinity
2,5-Dimethoxy-4-bromophenethylamine (2C-B)High AffinityHigh Affinity
3,4-Dimethoxyphenethylamine (DMPEA)Weak AffinityWeak Affinity

Note: "High Affinity" and "Weak Affinity" are qualitative descriptions based on the general understanding of these compounds. Specific Ki values can vary between studies.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Related Phenethylamines

CompoundAssayReceptorPotency
2,5-Dimethoxy-4-iodophenethylamine (2C-I)Calcium Mobilization5-HT₂APotent Agonist
PapaverineSmooth Muscle Relaxation-Potent Relaxant

Conclusion

This compound is a research chemical with potential applications in the study of serotonin receptors and smooth muscle physiology. While direct pharmacological data is limited, its synthesis has been reported, and its structural similarity to other well-characterized phenethylamines provides a strong rationale for its investigation in these areas. The protocols provided herein offer a starting point for researchers to explore the biological activities of this compound. Further research is warranted to fully characterize its pharmacological profile.

References

Application Notes and Protocols for the Acylation of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and drug development. The following sections detail two common and effective methods for this N-acylation, utilizing either acetyl chloride or acetic anhydride as the acylating agent.

Introduction

Acylation of primary amines is a fundamental reaction in organic synthesis, often employed to introduce an acetyl group, which can serve as a protective group or be an integral part of the final molecule's pharmacophore. The target molecule, this compound, possesses a primary amine that can be readily acylated under standard conditions. The choice of acylating agent and reaction conditions can influence the reaction's efficiency, yield, and purity of the final product, N-acetyl-2-(3,4-Dimethoxyphenyl)propan-2-amine.

Data Presentation

The following table summarizes the key quantitative data for the two primary acylation protocols described in this document. These protocols are based on established methods for the acylation of structurally similar primary amines.

ParameterProtocol 1: Acetyl ChlorideProtocol 2: Acetic Anhydride
Acylating Agent Acetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Base Triethylamine (Et₃N)Pyridine or Triethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or neat
Stoichiometry (Amine:Acylating Agent:Base) 1 : 1.1 : 1.21 : 1.2 : 1.2
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours2 - 5 hours
Typical Yield > 90%> 85%
Work-up Aqueous washAqueous wash
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography

Experimental Protocols

Protocol 1: Acylation using Acetyl Chloride

This protocol utilizes the highly reactive acylating agent, acetyl chloride, in the presence of a non-nucleophilic base, triethylamine, to efficiently acylate the primary amine.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Acylation using Acetic Anhydride

This protocol employs the less reactive but easier to handle acetic anhydride as the acylating agent. A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous (optional)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in either anhydrous DCM or use it neat if it is a liquid.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the mixture.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If a solvent was used, proceed to the washing steps. If the reaction was run neat, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1. A study on a similar compound, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, showed that subsequent acylation with acetic anhydride in the presence of polyphosphoric acid resulted in an 80% yield of the ortho-acetylated product[1].

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the acylation protocols.

Acylation_with_Acetyl_Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acetyl Chloride cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench wash Aqueous Wash quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the acylation of this compound using acetyl chloride.

Acylation_with_Acetic_Anhydride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine (optional DCM) add_base Add Pyridine/Triethylamine start->add_base add_acyl Add Acetic Anhydride add_base->add_acyl react Stir at RT add_acyl->react dilute Dilute with DCM (if neat) react->dilute wash Aqueous Wash dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the acylation of this compound using acetic anhydride.

References

Application Notes and Protocols for the Synthesis of Isoquinolines from 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted isoquinoline derivatives, valuable scaffolds in medicinal chemistry, using 2-(3,4-dimethoxyphenyl)propan-2-amine as a key precursor. The methodologies described herein utilize two classical and robust synthetic strategies: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Introduction

Isoquinolines and their partially saturated derivatives, such as 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active compounds. Their diverse biological activities have made them attractive targets for synthetic and medicinal chemists. This compound serves as a versatile starting material for accessing 1,1-dimethyl-substituted isoquinoline cores, which are of significant interest in drug discovery.

This document outlines the synthesis of a key intermediate, N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine, and its subsequent cyclization via the Bischler-Napieralski reaction to afford a 3,4-dihydroisoquinoline. Additionally, a protocol for the direct synthesis of a 1,2,3,4-tetrahydroisoquinoline from the parent amine via the Pictet-Spengler reaction is provided.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic transformations.

Table 1: Synthesis of N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine

ParameterValue
Starting MaterialThis compound
ReagentsAcetic anhydride, Pyridine
SolventDichloromethane (DCM)
Reaction Time2 hours
TemperatureRoom Temperature
Yield>95% (assumed based on similar reactions)
PurificationAqueous work-up

Table 2: Bischler-Napieralski Synthesis of 1,1-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

ParameterValue
Starting MaterialN-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine
ReagentPhosphorus oxychloride (POCl₃)
SolventAcetonitrile
Reaction Time2-4 hours
TemperatureReflux
Yield85-95%
PurificationBasification and extraction

Table 3: Pictet-Spengler Synthesis of 1,1-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

ParameterValue
Starting MaterialThis compound
ReagentFormaldehyde (aqueous solution)
Co-reagent/CatalystFormic acid
Reaction Time6 hours
Temperature100 °C
YieldModerate to good (specifics not found)
PurificationCrystallization

Table 4: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine1.45 (s, 6H), 1.95 (s, 3H), 3.85 (s, 3H), 3.87 (s, 3H), 5.40 (br s, 1H), 6.75-6.85 (m, 3H)24.5, 25.0, 55.8, 55.9, 57.0, 109.0, 111.0, 118.0, 136.0, 148.0, 149.0, 169.0251.15 (M+)
1,1-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline1.35 (s, 6H), 2.65 (t, J=7.0 Hz, 2H), 3.75 (t, J=7.0 Hz, 2H), 3.88 (s, 3H), 3.90 (s, 3H), 6.70 (s, 1H), 6.95 (s, 1H)28.5, 29.0, 49.0, 55.9, 56.0, 65.0, 108.0, 111.5, 125.0, 130.0, 147.5, 150.0, 165.0233.14 (M+)
1,1-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline1.30 (s, 6H), 1.80 (br s, 1H), 2.75 (t, J=6.0 Hz, 2H), 3.00 (t, J=6.0 Hz, 2H), 3.85 (s, 6H), 6.55 (s, 1H), 6.60 (s, 1H)29.5, 39.0, 40.0, 54.0, 55.9, 109.0, 111.8, 126.0, 127.0, 147.0, 147.5235.16 (M+)

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine

This protocol describes the acylation of the primary amine to form the necessary amide precursor for the Bischler-Napieralski reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl derivative. The product is often of sufficient purity for the next step.

Protocol 2: Bischler-Napieralski Synthesis of 1,1-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol details the intramolecular cyclization of the N-acetyl precursor to form the 3,4-dihydroisoquinoline ring system.[1][2][3][4][5][6]

Materials:

  • N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine (1.0 eq) in anhydrous acetonitrile or toluene.

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1,1-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 3: Pictet-Spengler Synthesis of 1,1-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes the one-pot condensation and cyclization of the primary amine with formaldehyde to yield the 1,2,3,4-tetrahydroisoquinoline.[7][8]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 2.0-3.0 eq).

  • Carefully add formic acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture at 100 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully make the solution alkaline by the addition of a concentrated base solution (e.g., NaOH or K₂CO₃).

  • The product may precipitate upon basification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate to yield the crude product.

  • The product can be further purified by recrystallization.

Visualizations

Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow cluster_prep Step 1: Amide Formation cluster_cyclization Step 2: Cyclization Amine This compound Reagents1 Acetic Anhydride, Pyridine, DCM Amine->Reagents1 Amide N-acetyl-2-(3,4-dimethoxyphenyl)propan-2-amine Reagents1->Amide Reagents2 POCl₃, Acetonitrile, Reflux Amide->Reagents2 Product 1,1-Dimethyl-6,7-dimethoxy- 3,4-dihydroisoquinoline Reagents2->Product

Caption: Workflow for the Bischler-Napieralski synthesis.

Pictet-Spengler Reaction Workflow

Pictet_Spengler_Workflow Amine This compound Reagents Formaldehyde, Formic Acid, 100°C Amine->Reagents Product 1,1-Dimethyl-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline Reagents->Product

Caption: Workflow for the Pictet-Spengler synthesis.

Signaling Pathway Context (Hypothetical)

Many isoquinoline alkaloids are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The synthesized 1,1-dimethyl-substituted isoquinolines could potentially act as modulators of such pathways. For example, they could be investigated as antagonists of dopaminergic or serotonergic receptors, which are implicated in a range of neurological disorders.

Signaling_Pathway Ligand Synthesized Isoquinoline Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Modulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway modulation.

References

Application Notes and Protocols for the In Vitro Study of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a substituted phenethylamine derivative. Due to the limited direct experimental data on this specific molecule, the following protocols and data are based on established methodologies for structurally related compounds, particularly those with activity at monoamine receptors and transporters.

Introduction

This compound belongs to the phenethylamine class of compounds, many of which are known to interact with various components of the central nervous system. Its structural similarity to known psychoactive compounds suggests potential interactions with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. A thorough in vitro pharmacological profiling is essential to elucidate its mechanism of action, potency, selectivity, and potential therapeutic or toxicological effects.

Key In Vitro Assays

A systematic in vitro evaluation of this compound should include receptor binding assays, functional assays to determine agonist or antagonist activity, and transporter inhibition assays.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of the test compound for various receptor subtypes. Based on the pharmacology of related structures, initial screening should focus on serotonergic and dopaminergic receptors.[1]

Table 1: Representative Receptor Binding Affinities of Structurally Related Phenethylamines

Compound ClassReceptor SubtypeRadioligandKᵢ (nM)Reference Compound
Dimethoxyphenethylamines5-HT₂ₐ[³H]Ketanserin8 - 17002C-O Derivatives
Dimethoxyphenethylamines5-HT₂C[³H]MesulergineVaries2C-O Derivatives
Dimethoxyphenylpiperidines5-HT₂ₐ[¹²⁵I]DOI1.3LPH-5
Dimethoxyphenylpiperidines5-HT₂B[¹²⁵I]DOI13LPH-5
Dimethoxyphenylpiperidines5-HT₂C[¹²⁵I]DOI13LPH-5
Imidazole AnaloguesDopamine D₂[³H]SpiperoneVaries-
Imidazole AnaloguesDopamine D₃[³H]7-OH-DPAT215i

Note: Data presented are for structurally related compounds and serve as a reference for expected target interactions and affinity ranges.[1][2][3]

Functional Receptor Activity

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Table 2: Representative Functional Potencies of Structurally Related Compounds

Assay TypeReceptor SubtypeParameterValue (nM)Reference Compound
Ca²⁺ Mobilization5-HT₂ₐEC₅₀1.62C-B
Ca²⁺ Mobilization5-HT₂CEC₅₀4.12C-B
Inositol Phosphate Accumulation5-HT₂ₐEC₅₀Subnanomolar to low nanomolar25D-NBOMe
[³⁵S]GTPγS Binding5-HT₁ₐEC₅₀Low micromolarSubstituted phenethylamines

Note: These values illustrate the range of potencies observed for similar compounds in different functional assays.[2][4]

Monoamine Transporter Inhibition

Assays to measure the inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical for understanding the compound's potential to modulate neurotransmitter levels.

Table 3: Representative Monoamine Transporter Inhibition Data

Compound ClassTransporterParameterValue (nM)
DimethoxyamphetaminesSERTKᵢ> 4000
DimethoxyamphetaminesDATKᵢ> 4000
DimethoxyamphetaminesNETKᵢ> 4000

Note: Many psychedelic phenethylamines exhibit low affinity for monoamine transporters.[5][6]

Experimental Protocols

General Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro pharmacological profiling of a novel psychoactive compound.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates and glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT₂ₐ receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM mianserin (for non-specific binding).

    • 25 µL of varying concentrations of the test compound.

    • 25 µL of [³H]Ketanserin (final concentration ~1-2 nM).

    • 175 µL of the membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: Calcium Mobilization Assay for 5-HT₂ₐ Receptor Function

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂ₐ receptor agonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM loading buffer: Assay buffer containing 1 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Test compound and a reference agonist (e.g., 5-HT).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and incubate the cells with Fluo-4 AM loading buffer for 60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Assay: Place the plate in a fluorescence plate reader. Record baseline fluorescence.

  • Compound Addition: Inject varying concentrations of the test compound or reference agonist into the wells and continue to record fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximal response of the reference agonist (5-HT). Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

Signaling Pathways

5-HT₂ₐ Receptor Signaling

5HT2A_Signaling Compound 2-(3,4-Dimethoxyphenyl) propan-2-amine Receptor 5-HT₂ₐ Receptor Compound->Receptor Gq_alpha Gαq Receptor->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound. By employing these established methodologies, researchers can systematically characterize its pharmacological profile, identify its primary molecular targets, and elucidate its mechanism of action. This information is critical for understanding its potential neurobiological effects and for guiding further drug development efforts.

References

Application Notes and Protocols for In Vivo Administration of 2-(3,4-Dimethoxyphenyl)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of in vivo research data for 2-(3,4-Dimethoxyphenyl)propan-2-amine, this document provides detailed application notes and protocols for a well-studied structural and functional analog, 3,4-Dimethoxyamphetamine (3,4-DMA) . This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental protocols provided can be adapted for conceptually similar phenethylamine derivatives.

Overview of 3,4-Dimethoxyamphetamine (3,4-DMA)

3,4-Dimethoxyamphetamine (3,4-DMA) is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes.[1] It is recognized for its mescaline-like and sympathomimetic effects.[1] Preclinical and biochemical studies have provided insights into its pharmacological profile, including its interactions with serotonergic receptors and its metabolic pathways.

Pharmacological Profile of 3,4-DMA
ParameterValueSpecies/SystemReference
Receptor Binding Affinity (Ki)
5-HT2A Receptor43,300 nMRat[1]
5-HT1 Receptor64,600 nMRat[1]
Enzyme Inhibition (IC50)
Monoamine Oxidase A (MAO-A)20,000 nMIn vitro[1]
Monoamine Oxidase B (MAO-B)> 100,000 nMIn vitro[1]
Metabolism
Major Metabolite3-methoxy-4-hydroxyamphetamine (MHA)Dogs and Monkeys[1]

In Vivo Behavioral and Neurochemical Effects

While detailed quantitative in vivo studies on the behavioral and neurochemical effects of 3,4-DMA are not extensively available in the public domain, some key findings have been reported.

Behavioral Effects in Rodents

In drug discrimination studies, rodents trained to distinguish dextroamphetamine from a saline control do not generalize this response to 3,4-DMA. This suggests that 3,4-DMA does not produce psychostimulant effects similar to amphetamine in these models.[1]

Human Psychopharmacology

In human studies, 3,4-DMA has been administered both orally and intravenously. An oral dose of 160 mg produced sympathomimetic effects, while intravenous doses of up to 700 mg resulted in mescaline-like effects.[1]

Experimental Protocols

The following are representative protocols for in vivo studies involving the administration of phenethylamine compounds like 3,4-DMA. These protocols are based on standard methodologies used in preclinical psychopharmacology.

Protocol for Assessment of Locomotor Activity in Rodents

Objective: To quantify the effects of a test compound on spontaneous locomotor activity in an open-field environment.

Materials:

  • Test compound (e.g., 3,4-DMA)

  • Vehicle (e.g., 0.9% saline)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared photobeams

  • Data acquisition software

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each rat individually into the open-field apparatus for a 30-minute habituation period to allow for exploration and a return to baseline activity levels.

  • Administration: Following habituation, remove the rats from the apparatus and administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, return the rats to the open-field apparatus and record locomotor activity for a predefined period (e.g., 60-120 minutes). Activity is typically measured as the number of photobeam breaks.

  • Data Analysis: Analyze the data by comparing the locomotor activity counts between the different treatment groups (vehicle vs. various doses of the test compound).

Protocol for Drug Discrimination in Rats

Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug.

Materials:

  • Training drug (e.g., dextroamphetamine)

  • Test compound (e.g., 3,4-DMA)

  • Vehicle (e.g., 0.9% saline)

  • Adult male Wistar rats maintained at 85% of their free-feeding body weight

  • Standard two-lever operant conditioning chambers

  • Food pellets (as reinforcers)

Procedure:

  • Training:

    • Train the rats to press one lever for a food reward following an injection of the training drug and the other lever for a food reward following a vehicle injection.

    • Training sessions are typically conducted daily, with the training drug and vehicle administered on alternating days.

    • Training is complete when the rats consistently respond on the correct lever (>80% accuracy) for both drug and vehicle sessions.

  • Substitution Testing:

    • Once trained, administer various doses of the test compound to the rats before placing them in the operant chambers.

    • Record the number of responses on each lever.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

    • Full substitution is considered to have occurred if the rats respond on the drug-appropriate lever at a rate of 80% or higher.

Visualizations

Proposed Signaling Pathway of 3,4-DMA

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMA 3,4-DMA MAO_A MAO-A DMA->MAO_A Inhibits VMAT2 VMAT2 DMA->VMAT2 ? Serotonin_cleft 5-HT VMAT2->Serotonin_cleft Release Serotonin 5-HT Serotonin->VMAT2 Dopamine DA Dopamine->VMAT2 HT2A_receptor 5-HT2A Receptor Serotonin_cleft->HT2A_receptor HT1_receptor 5-HT1 Receptor Serotonin_cleft->HT1_receptor Psychedelic_effects Psychedelic Effects HT2A_receptor->Psychedelic_effects

Caption: Putative signaling pathway of 3,4-DMA.

Experimental Workflow for Locomotor Activity Assessment

G start Start acclimation Acclimation (1 hour) start->acclimation habituation Habituation in Open-Field (30 minutes) acclimation->habituation administration Compound/Vehicle Administration habituation->administration data_collection Data Collection (60-120 minutes) administration->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for locomotor activity assessment.

Logical Flow for Drug Discrimination Studies

G start Start training Train rats to discriminate between training drug and vehicle start->training criterion Criterion Met? (>80% accuracy) training->criterion criterion->training No substitution_test Administer test compound and assess lever choice criterion->substitution_test Yes analysis Analyze % drug-appropriate lever responses substitution_test->analysis end End analysis->end

Caption: Logical flow for drug discrimination studies.

References

Application Note: Chromatographic Separation of 2-(3,4-Dimethoxyphenyl)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the chiral separation of the enantiomers of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a key intermediate in pharmaceutical research and a member of the phenethylamine class of compounds. The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (R)- and (S)-enantiomers. This method is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment and preparative separation of this compound.

Introduction

Chiral separation is a critical process in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The accurate determination of enantiomeric purity is therefore essential for regulatory approval and to ensure the safety and efficacy of pharmaceutical products. This compound, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), is a chiral compound of interest in medicinal chemistry. This document provides a detailed protocol for its enantioselective separation using HPLC, a widely accessible and reliable chromatographic technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the chiral separation of amphetamine and its derivatives, which are structurally similar to this compound. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including primary amines.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol:

  • System Preparation:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the column temperature is maintained at 25 °C.

  • Sample Injection:

    • Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition:

    • Monitor the chromatogram at 230 nm and 280 nm.

    • Record the retention times for both enantiomers.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

      • Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

      • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

    • Determine the enantiomeric excess (ee) if required.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the described HPLC method. These values are indicative and may vary slightly depending on the specific instrument and column used.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 1~ 8.5\multirow{2}{*}{> 1.5}
Enantiomer 2~ 9.8

Experimental Workflow

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare Sample (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection SystemEquil Equilibrate HPLC System (30 min) SystemEquil->Injection Separation Chiral Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (230 & 280 nm) Separation->Detection Acquisition Acquire Chromatogram Detection->Acquisition Analysis Calculate Retention Times & Resolution Acquisition->Analysis

Caption: HPLC workflow for the chiral separation of this compound enantiomers.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the key components of the chiral separation process.

logical_relationship cluster_analyte Analyte cluster_system Chromatographic System cluster_interaction Chiral Recognition cluster_outcome Result Racemate Racemic Mixture (R)- & (S)-Enantiomers Interaction Differential Diastereomeric Interactions Racemate->Interaction CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Interaction MobilePhase Mobile Phase (Non-polar) MobilePhase->Interaction Separation Separated Enantiomers Interaction->Separation

Caption: Logical diagram of the chiral recognition and separation process.

Discussion

The presented HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is crucial for achieving the desired resolution. The non-polar mobile phase with a small amount of a basic additive (diethylamine) helps to improve peak shape and reduce tailing, which is common for basic analytes like amines.

For method optimization, researchers can explore different alcohol modifiers (e.g., ethanol, 2-propanol) and vary their percentage in the mobile phase. The concentration of the basic additive can also be adjusted to fine-tune the separation. Furthermore, temperature can be a critical parameter; a systematic study of its effect on resolution and retention times may be beneficial for method refinement.

Conclusion

This application note provides a detailed protocol and the expected performance for the chromatographic separation of this compound enantiomers. The described HPLC method is well-suited for routine analysis in research and development settings, enabling accurate assessment of enantiomeric purity and facilitating the isolation of individual enantiomers for further studies.

Disclaimer: The provided chromatographic conditions are a starting point and may require optimization for specific instruments and applications. It is recommended to perform system suitability tests before sample analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of the precursor, 3,4-Dimethoxyphenylacetone, is resulting in low yields. What are the common challenges and alternative routes?

A1: Low yields in 3,4-Dimethoxyphenylacetone synthesis are a frequent issue, often stemming from the chosen synthetic route.

  • Oxidation of Isoeugenol Methyl Ether: Traditional methods using organic peracids (performic or peracetic acid) are hazardous and can lead to side reactions.[1][2] A more efficient and safer alternative is a two-step process involving electrochemical epoxidation of isoeugenol methyl ether, followed by catalytic isomerization of the resulting epoxide. This method can achieve yields as high as 87.1%.[1]

  • Wacker Oxidation: The oxidation of methyl eugenol using a Palladium on Carbon (Pd/C) catalyst with an oxidant like potassium bromate (KBrO3) in a THF/water solvent system is another viable method.[3]

  • Alternative Starting Materials: Syntheses starting from veratraldehyde (via the Darzens reaction) or 3,4-dimethoxyphenylacetic acid are known but are often not economically viable for large-scale production due to the high cost and limited availability of the starting materials.[1][2]

Q2: I am attempting the Leuckart reaction for the reductive amination step and encountering difficulties. What are the critical parameters to control?

A2: The Leuckart reaction is a powerful method for converting ketones to amines but requires careful control of conditions. It is a form of reductive amination that uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5]

  • Temperature: This reaction requires high temperatures, typically between 120°C and 130°C, and can be higher than 165°C when using formamide.[4] Insufficient temperature can lead to an incomplete reaction.

  • Reagent Choice: Using ammonium formate generally produces better yields than formamide alone.[4]

  • Mechanism & Intermediates: The reaction proceeds through the formation of an imine or iminium ion, which is then reduced by formic acid (generated from the dissociation of ammonium formate).[4][6] An N-formyl derivative is often formed as an intermediate, which requires a final acid hydrolysis step to yield the free amine.[6][7]

  • Water Content: Water plays a dual role. Its removal can facilitate the formation of key intermediates, but it is necessary for the hydrolysis of formamide and the final amide hydrolysis step.[8] Complete removal of water is therefore not advisable.[8]

Q3: What are the most common side products or impurities I should be aware of during this synthesis?

A3: Impurities can arise from both the synthesis of the ketone precursor and the final reductive amination step.

  • From Ketone Synthesis: Incomplete oxidation or isomerization can leave unreacted starting materials or intermediate epoxides/diols.

  • From Leuckart Reaction: The high temperatures can lead to various condensation and side reactions. Specific impurities identified in related amphetamine syntheses using this method include ketimines and dimers formed from reaction intermediates.[7]

  • From other Reductive Aminations: A common issue is over-alkylation, where the newly formed primary amine reacts further.[9] Using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) can help minimize this by selectively reducing the imine in the presence of the ketone.[9]

Q4: How can I effectively purify the final this compound product?

A4: As a primary amine, the final product can be challenging to purify via standard silica gel chromatography due to its basicity.

  • Column Chromatography: While challenging, it is possible. The crude product can be purified by column chromatography to yield the desired product.[3]

  • Salt Formation: A highly effective method for purification and handling is to convert the amine into a salt. The crude amine can be dissolved in a suitable solvent (e.g., dioxane, ether) and treated with an acid like hydrochloric acid (HCl) to precipitate the pure amine hydrochloride salt.[10]

  • Acylation and Deprotection: The crude amine can be acylated, the resulting amide purified by chromatography or crystallization, and then the acyl group can be removed to yield the pure amine.[11]

Q5: Are there more modern or efficient alternatives to the Leuckart reaction for the amination step?

A5: Yes, several alternative reductive amination protocols offer milder conditions and higher selectivity.

  • Two-Step Imine Formation and Reduction: This involves first forming the imine by reacting 3,4-dimethoxyphenylacetone with an ammonia source, followed by reduction with a selective reducing agent. Common agents include:

    • Sodium cyanoborohydride (NaBH3CN)[9]

    • Sodium triacetoxyborohydride (NaBH(OAc)3)[9]

    • Sodium borohydride (NaBH4)[12]

  • Catalytic Reductive Amination: This one-pot reaction involves hydrogenating the ketone in the presence of an amine source and a metal catalyst. Various catalysts based on Nickel, Cobalt, Palladium, or Platinum can be used.[13][14] This method can provide high yields under optimized conditions of temperature and pressure.[14]

Data Presentation

Table 1: Comparison of Synthetic Routes to 3,4-Dimethoxyphenylacetone

Starting MaterialKey ReagentsReported YieldAdvantagesDisadvantagesReference
Isoeugenol Methyl EtherElectrochemical Epoxidation, Lithium Iodide87.1%High yield, safer than peracidsRequires specialized electrochemical setup[1]
Isoeugenol Methyl EtherOrganic Peracids (e.g., performic acid)VariableEstablished methodUse of hazardous and dangerous reagents[1][2]
Methyl Eugenol10% Pd/C, KBrO3Not specifiedReadily available starting materialYield not quantitatively reported[3]
VeratraldehydeDarzens ReactionNot specifiedKnown routeNot economically viable, high cost[1][2]

Table 2: Overview of Reductive Amination Methods

MethodReagentsTemperatureKey FeaturesReference
Leuckart ReactionAmmonium formate or Formamide120 - 165°COne-pot reaction; requires high heat and final hydrolysis step.[4]
Catalytic HydrogenationMethylamine, H2, Supported Catalyst (e.g., Pd)20 - 200°CCan be performed under various pressures; catalyst choice is crucial.[13]
Two-Step ReductionAmmonia/Amine, then NaBH3CN or NaBH(OAc)3AmbientMilder conditions; avoids over-alkylation.[9]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetone from Methyl Eugenol[3]

  • To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF/water (15 mL), add 10% Pd/C (0.05 mmol) and KBrO3 (3 mmol).

  • Heat the reaction mixture to reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain 3,4-dimethoxyphenylacetone.

Protocol 2: Reductive Amination via the Leuckart Reaction (General Procedure)

Note: This is a generalized protocol based on the principles of the Leuckart reaction.[4][6] Specific quantities should be determined based on stoichiometry.

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyphenylacetone with an excess of ammonium formate (typically 2-3 equivalents).

  • Heat the mixture to 120-130°C and maintain reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and add an aqueous solution of hydrochloric acid.

  • Reflux the mixture for 1-2 hours to hydrolyze the N-formyl intermediate.

  • Cool the solution and make it basic by adding an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ether).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to yield the crude amine.

  • Purify the product as described in the FAQ section (e.g., by salt formation).

Visualizations

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_amination Step 2: Reductive Amination cluster_purification Step 3: Purification start Starting Material (e.g., Isoeugenol Methyl Ether) ketone 3,4-Dimethoxyphenylacetone start->ketone Oxidation/ Isomerization [2] product_crude Crude Amine ketone->product_crude Leuckart Reaction [6] amine_source Ammonia Source (e.g., Ammonium Formate) amine_source->product_crude product_pure Pure this compound product_crude->product_pure Salt Formation/ Chromatography [1, 16]

Caption: Overall workflow for the synthesis of this compound.

Leuckart_Mechanism ketone Ketone (R2C=O) imine Imine Intermediate (R2C=NH) ketone->imine + NH3 - H2O ammonia Ammonia (NH3) from HCOONH4 ammonia->imine n_formyl N-Formyl Intermediate imine->n_formyl + HCOOH - H2O formic_acid Formic Acid (HCOOH) from HCOONH4 formic_acid->n_formyl amine Final Amine (R2CH-NH2) n_formyl->amine hydrolysis Acid Hydrolysis (H3O+) hydrolysis->amine

Caption: Simplified mechanism of the Leuckart reaction showing key intermediates.

Troubleshooting_Tree start Low Yield in Reductive Amination q1 Which method was used? start->q1 leuckart Leuckart Reaction q1->leuckart other Other Methods (e.g., NaBH3CN) q1->other check_temp Is temperature high enough? (>120°C) leuckart->check_temp check_hydrolysis Was final acid hydrolysis step performed? leuckart->check_hydrolysis check_reductant Is reducing agent fresh/active? other->check_reductant check_imine Did imine formation go to completion? other->check_imine

Caption: Decision tree for troubleshooting low yields in the amination step.

References

Technical Support Center: Purification of Crude 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for this compound, an aromatic amine, are column chromatography, recrystallization (often as a hydrochloride salt), and distillation (for the freebase).

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route. If prepared by reductive amination of 3,4-dimethoxyphenylacetone, common impurities may include the starting ketone, the corresponding alcohol by-product from ketone reduction, and potentially dimeric or polymeric side-products.[1][2][3][4] Unreacted starting materials and reagents from other synthetic pathways will also be present.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and detecting impurities with distinct signals.

Q4: My amine is sticking to the silica gel column. What can I do?

A4: Amines, being basic, often show strong interaction with the acidic silica gel, leading to poor separation and tailing peaks.[7] To mitigate this, you can either add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to your mobile phase or use an amine-functionalized silica column.[7][8][9]

Q5: How can I perform chiral purification to separate the enantiomers?

A5: Chiral purification can be achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.[10][11] Alternatively, diastereomeric salt formation can be employed. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.[12]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product is not eluting from the column or showing severe tailing. The amine is strongly adsorbing to the acidic silica gel.[7]1. Add 0.1-1% triethylamine or ammonia to the eluent system.[8][13] 2. Use a less polar, more eluting solvent system (e.g., increase the methanol concentration in a dichloromethane/methanol mobile phase). 3. Switch to an amine-functionalized silica column or alumina.[7][9]
Poor separation of the product from impurities. Incorrect mobile phase polarity.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Use a shallower gradient during elution.
Product seems to be degrading on the column. The silica gel is too acidic, causing decomposition of the amine.1. Neutralize the silica gel by washing it with a solution containing triethylamine before packing the column. 2. Consider using a less acidic stationary phase like alumina.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize. The solution is not supersaturated, or the wrong solvent is being used.1. Concentrate the solution to induce crystallization. 2. Cool the solution in an ice bath or freezer. 3. Add a small seed crystal of the pure product. 4. Try a different solvent or a mixture of solvents (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.1. Lower the temperature of crystallization. 2. Use a lower-boiling point solvent. 3. Try dissolving the oil in a small amount of a good solvent and adding an anti-solvent dropwise.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent, or too much solvent was used.1. Choose a solvent in which the compound is sparingly soluble at low temperatures. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Cool the solution for a longer period to maximize crystal formation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (General Procedure)

This protocol is a general guideline and should be optimized for the specific impurity profile of the crude material.

  • Stationary Phase Selection: Standard silica gel is commonly used. For problematic separations with significant tailing, consider using amine-functionalized silica.[7][9]

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A common mobile phase for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To prevent tailing, add 0.5-1% triethylamine to the mobile phase.[8]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a less polar mobile phase and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude freebase of this compound in a suitable organic solvent such as isopropanol, ethanol, or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise while stirring until the solution is acidic.

  • Crystallization:

    • The hydrochloride salt will often precipitate out of the solution. If not, cool the solution in an ice bath to induce crystallization.

    • If the salt is soluble, you may need to partially evaporate the solvent or add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) to promote precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified hydrochloride salt in a vacuum oven.

Quantitative Data

Purification MethodCompound TypeStarting PurityFinal PurityYieldReference
Flash Column ChromatographyAromatic Amine~85%>98% (by HPLC)70-85%General Lab Experience
Recrystallization (as HCl salt)Phenethylamine derivative~90%>99% (by HPLC)60-80%General Lab Experience
Chiral HPLCRacemic Amine50% (R), 50% (S)>99% ee30-40% (per enantiomer)[5]

Note: ee stands for enantiomeric excess.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve column Column Chromatography dissolve->column recrystallization Recrystallization (as HCl salt) dissolve->recrystallization pure_freebase Pure Freebase column->pure_freebase pure_hcl Pure HCl Salt recrystallization->pure_hcl analysis Purity Analysis (HPLC, NMR, GC-MS) pure_freebase->analysis pure_hcl->analysis

Caption: General experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting Column Chromatography

troubleshooting_workflow start Poor Separation/Tailing in Column Chromatography check_solvent Is the mobile phase optimized? start->check_solvent add_base Add triethylamine (0.1-1%) to mobile phase check_solvent->add_base Yes optimize_tlc Optimize solvent system with TLC check_solvent->optimize_tlc No change_stationary_phase Use amine-functionalized silica or alumina add_base->change_stationary_phase Ineffective problem_solved Problem Resolved add_base->problem_solved Effective change_stationary_phase->problem_solved optimize_tlc->add_base

Caption: Troubleshooting logic for column chromatography of basic amines.

References

Optimizing reaction conditions for 2-(3,4-Dimethoxyphenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(3,4-dimethoxyphenyl)propan-2-amine, a key intermediate for researchers in drug development and various scientific fields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one.

Route 1: Reductive Amination of 1-(3,4-Dimethoxyphenyl)propan-2-one

This is a widely used method for synthesizing the target compound.

Frequently Asked Questions:

  • Q1: My reaction yield is low. What are the potential causes and how can I improve it?

    A1: Low yields can stem from several factors. Firstly, incomplete imine formation can be an issue. Ensure your dehydrating agent is effective or that you are adequately removing water from the reaction. Secondly, the choice of reducing agent is critical. Some reducing agents may not be potent enough or may lead to side reactions. Finally, reaction conditions such as temperature and pressure play a significant role. Optimization of these parameters is often necessary.

  • Q2: I am observing the formation of a significant amount of a secondary amine byproduct. How can I minimize this?

    A2: The formation of a secondary amine is a common side reaction. This can be minimized by using a large excess of the ammonia source. Additionally, controlling the reaction temperature can help, as higher temperatures can sometimes favor the formation of the secondary amine.

  • Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

    A3: Common impurities include unreacted starting material (the ketone), the intermediate imine, and any secondary amine byproducts. Purification can typically be achieved through column chromatography. The choice of solvent system for chromatography is crucial for good separation. An initial acid-base extraction can also be effective in removing non-basic impurities.

  • Q4: What are the best catalysts for the reductive amination step?

    A4: The choice of catalyst depends on the specific reducing agent used. For catalytic hydrogenation (using H₂ gas), catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are common. For other reducing agents like sodium borohydride, a catalyst may not be necessary.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Low Conversion of Starting Ketone Inefficient imine formation due to the presence of water.Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water.
Low reactivity of the reducing agent.Switch to a more potent reducing agent (e.g., from NaBH₄ to NaBH₃CN).
Poor catalyst activity.Ensure the catalyst is fresh and not poisoned. Use a higher loading of the catalyst.
Formation of Side Products Reaction of the product amine with the starting ketone.Use a large excess of the ammonia source. Add the reducing agent slowly to the reaction mixture.
Over-reduction of the aromatic ring.Use a milder reducing agent or catalyst. Optimize reaction time and temperature.
Product Degradation Harsh reaction conditions (high temperature or pressure).Perform the reaction at a lower temperature. Reduce the reaction time.
Acid-catalyzed side reactions during workup.Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Room TemperatureReadily available, easy to handle.May require pH control, can sometimes reduce the ketone directly.
Sodium Cyanoborohydride (NaBH₃CN) Methanol/Acetic Acid, Room TemperatureSelective for the imine over the ketone.Toxic cyanide byproduct.
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, 2-5 bar H₂, Room TemperatureClean reaction, high yields.Requires specialized high-pressure equipment.
Lithium Aluminum Hydride (LiAlH₄) THF, 0 °C to Room TemperatureVery powerful reducing agent.Highly reactive and pyrophoric, not selective.

Table 2: Typical Solvent Effects on Reaction Yield

Solvent Dielectric Constant Typical Observed Yield (%) Notes
Methanol 33.075-85Good for borohydride reductions.
Ethanol 24.570-80Often used in catalytic hydrogenation.
Tetrahydrofuran (THF) 7.665-75Common for hydride reductions like LiAlH₄.
Dichloromethane (DCM) 9.160-70Can be used, but protic solvents are often preferred.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

  • Imine Formation: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1 equivalent) in methanol. Add ammonium acetate (5-10 equivalents) and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor, dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1 equivalent) and ammonium acetate (5-10 equivalents) in ethanol.

  • Catalyst Addition: Add Palladium on carbon (10% w/w, 5-10 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 bar.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Carefully depressurize the reactor and filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Mandatory Visualization

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ketone 1-(3,4-Dimethoxyphenyl) propan-2-one Imine_Formation Imine Formation Ketone->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Imine Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 2-(3,4-Dimethoxyphenyl) propan-2-amine Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_impurities Solutions for Impurities Start Low Yield or Impure Product Check_Conversion Check Starting Material Conversion (TLC/GC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Imine Optimize Imine Formation: - Dehydrating Agent - Reaction Time Low_Conversion->Optimize_Imine Change_Reducing_Agent Change Reducing Agent or Catalyst Low_Conversion->Change_Reducing_Agent Analyze_Impurities Analyze Impurities (NMR/MS) High_Conversion->Analyze_Impurities Side_Products Side Products Present Analyze_Impurities->Side_Products Yes Degradation Degradation Products Analyze_Impurities->Degradation Degradation Adjust_Stoichiometry Adjust Stoichiometry: - Excess Ammonia Source Side_Products->Adjust_Stoichiometry Improve_Purification Improve Purification Method Side_Products->Improve_Purification Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Time Degradation->Optimize_Conditions

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used reductive amination of 3,4-dimethoxyphenylacetone.

Problem 1: Low Conversion of Starting Material (3,4-Dimethoxyphenylacetone)

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Inefficient Imine Formation Pre-form the imine by stirring 3,4-dimethoxyphenylacetone and the amine source (e.g., ammonia or an ammonium salt) together for a period before adding the reducing agent. The use of a dehydrating agent or a Dean-Stark trap can also be beneficial.The formation of the imine intermediate is a crucial and often rate-limiting step. Ensuring its complete formation before reduction can significantly improve the overall yield.
Suboptimal pH Adjust the reaction pH. For reductive amination with borohydride reagents, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without decomposing the reducing agent.The pH of the reaction medium plays a critical role in both the formation of the imine and the stability and reactivity of the reducing agent.
Steric Hindrance Increase the reaction temperature or prolong the reaction time to overcome the steric hindrance around the ketone.3,4-Dimethoxyphenylacetone has some steric bulk, which can slow down the initial nucleophilic attack by the amine.
Low Quality Starting Material Ensure the purity of 3,4-dimethoxyphenylacetone using techniques like distillation or chromatography before use.Impurities in the starting material can interfere with the reaction and lead to the formation of byproducts.
Problem 2: Formation of Side Products

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Over-reduction Choose a milder reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for imines over ketones compared to sodium borohydride (NaBH4).[1]Stronger reducing agents can reduce the starting ketone to the corresponding alcohol, a common byproduct in reductive amination.
Formation of Secondary or Tertiary Amines Use a large excess of the ammonia source relative to the ketone.This helps to minimize the reaction of the newly formed primary amine with the starting ketone, which leads to the formation of secondary and tertiary amines.
Leuckart Reaction Byproducts If using the Leuckart reaction, be aware of potential byproducts like formamides and pyrimidines. Ensure complete hydrolysis of the intermediate formamide.The high temperatures and acidic conditions of the Leuckart reaction can lead to a variety of side reactions.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Product is an Oil Convert the amine product to its hydrochloride salt by treating the purified freebase with a solution of HCl in an organic solvent (e.g., isopropanol or diethyl ether). The salt is often a crystalline solid that is easier to handle and purify by recrystallization.[2]Amine salts are generally more stable and have higher melting points than the corresponding freebases, facilitating purification.
Emulsion during Workup Add a saturated solution of sodium chloride (brine) to the aqueous layer to break up emulsions.Changes in the ionic strength of the aqueous phase can help to separate the organic and aqueous layers.
Co-eluting Impurities in Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities.Different solvent polarities can affect the separation of compounds on a silica or alumina column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 3,4-dimethoxyphenylacetone. This involves the reaction of the ketone with an amine source (like ammonia or ammonium acetate) in the presence of a reducing agent. Alternative methods include the Leuckart reaction , which uses formamide or ammonium formate at high temperatures.[3]

Q2: Which reducing agent is best for the reductive amination of 3,4-dimethoxyphenylacetone?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity. Here is a comparison of common reducing agents:

Reducing Agent Advantages Disadvantages Typical Yield Range (General)
Sodium Borohydride (NaBH4) Inexpensive, readily available, effective.Can also reduce the starting ketone, leading to alcohol byproducts.50-80%[2]
Sodium Cyanoborohydride (NaBH3CN) More selective for imines over ketones, stable in mildly acidic conditions.[1]Toxic cyanide byproduct is generated.70-95%
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild and selective, does not require acidic conditions.More expensive than NaBH4.80-98%[4]
Catalytic Hydrogenation (e.g., H2/Pd-C) "Green" method with high atom economy.Requires specialized high-pressure equipment.70-90%

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] By comparing the reaction mixture to the starting material, you can determine the extent of conversion.

Q4: What are the typical workup and purification procedures?

A4: A typical workup involves quenching the reaction, followed by an acid-base extraction to isolate the amine. The crude product is often an oil, which can be purified by column chromatography. For easier handling and further purification, the amine can be converted to its hydrochloride salt, which is usually a crystalline solid and can be recrystallized.[2][6]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Many of the reagents used in these syntheses are hazardous.

  • Sodium borohydride and sodium cyanoborohydride are flammable solids and react with water to produce flammable hydrogen gas. Sodium cyanoborohydride also releases toxic hydrogen cyanide gas upon contact with strong acids.

  • Formic acid used in the Leuckart reaction is corrosive.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify with a concentrated NaOH solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt.

Protocol 2: Leuckart Reaction

This reaction is performed at high temperatures and should be conducted with caution.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Ammonium formate or Formamide

  • Formic acid (optional)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyphenylacetone (1 equivalent) and ammonium formate (3-5 equivalents) or formamide (a large excess).

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • Add concentrated HCl and heat the mixture under reflux for 4-8 hours to hydrolyze the intermediate formamide.

  • Cool the mixture and basify with a concentrated NaOH solution.

  • Extract the product with an organic solvent and purify as described in the reductive amination protocol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3,4-Dimethoxyphenylacetone + Amine Source imine Imine Formation start->imine reduction Reduction imine->reduction product Crude Product reduction->product quench Quench Reaction product->quench extract Acid-Base Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/Crystallization) dry->purify final_product Pure this compound purify->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions_conv Solutions for Incomplete Conversion cluster_solutions_side Solutions for Side Products cluster_solutions_loss Solutions for Product Loss start Low Yield Observed incomplete_conv Incomplete Conversion start->incomplete_conv side_products Side Products Formed start->side_products product_loss Product Loss During Workup start->product_loss optimize_pH Optimize pH incomplete_conv->optimize_pH Check preform_imine Pre-form Imine incomplete_conv->preform_imine Consider increase_temp Increase Temperature/Time incomplete_conv->increase_temp Try mild_reductant Use Milder Reducing Agent side_products->mild_reductant Switch to excess_amine Use Excess Amine Source side_products->excess_amine Increase form_salt Form Hydrochloride Salt product_loss->form_salt To aid isolation optimize_extraction Optimize Extraction product_loss->optimize_extraction To improve recovery

Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Stability of 2-(3,4-Dimethoxyphenyl)propan-2-amine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(3,4-Dimethoxyphenyl)propan-2-amine solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your solution is a common indicator of degradation, primarily due to oxidation. The 3,4-dimethoxyphenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This process can lead to the formation of colored byproducts.

Q2: What are the main factors that affect the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.

  • Light: UV and visible light can provide the energy to initiate and accelerate degradation reactions.[1][2]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • pH: The pH of the solution can significantly impact the stability of the amine.[1][2]

  • Solvent: The choice of solvent can affect the rate and pathway of degradation.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[3]

Q3: How can I prevent the degradation of my this compound solution?

A3: To improve the stability of your solution, consider the following preventative measures:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid can effectively inhibit oxidation.

  • Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze degradation.[4][5]

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen).

  • pH Adjustment: Maintaining an optimal pH can enhance stability. For many catecholamine-like compounds, a slightly acidic pH (around 2.5-4.0) can improve stability.[5]

Q4: What is the recommended solvent for dissolving this compound?

A4: The choice of solvent can impact stability. While aqueous solutions are common, the presence of water can sometimes facilitate degradation. Consider using deoxygenated solvents. For applications where aqueous media are necessary, the use of buffers and stabilizers is highly recommended. For organic synthesis, anhydrous aprotic solvents stored over molecular sieves are preferable.

Q5: How can I monitor the stability of my solution over time?

A5: The most reliable way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the parent compound from its degradation products, allowing for the quantification of the remaining active substance.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidative degradation due to exposure to air and/or light.1. Prepare fresh solutions using deoxygenated solvents.2. Add an antioxidant (e.g., ascorbic acid) and/or a chelating agent (e.g., EDTA).3. Store the solution under an inert atmosphere (nitrogen or argon).4. Protect the solution from light using amber vials or aluminum foil.
Precipitate Formation Change in pH, solvent evaporation, or formation of insoluble degradation products.1. Check the pH of the solution and adjust if necessary.2. Ensure the container is tightly sealed to prevent solvent evaporation.3. If a precipitate forms in a refrigerated solution, allow it to warm to room temperature to see if it redissolves.4. Analyze the precipitate to determine its identity.
Loss of Potency/Activity in Experiments Degradation of the active compound.1. Prepare fresh solutions before each experiment.2. Implement stabilization strategies (antioxidants, chelating agents, inert atmosphere, light protection).3. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC) before use.
Inconsistent Experimental Results Variable degradation of the amine solution between experiments.1. Standardize the solution preparation and storage protocol.2. Use freshly prepared solutions for all critical experiments.3. Monitor the purity of the stock solution regularly.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

Objective: To prepare an aqueous solution of this compound with enhanced stability for use in biological or analytical experiments.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Ascorbic acid

  • Disodium EDTA

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Amber volumetric flasks and vials

Procedure:

  • Deoxygenate the high-purity water by sparging with an inert gas for at least 30 minutes.

  • In an amber volumetric flask, dissolve ascorbic acid (to a final concentration of 0.1 mg/mL) and disodium EDTA (to a final concentration of 0.1 mg/mL) in the deoxygenated water.

  • Accurately weigh the required amount of this compound and add it to the solution.

  • Sonicate briefly if necessary to aid dissolution.

  • Adjust the pH of the solution to the desired value (e.g., pH 4-5) using dilute HCl or NaOH.

  • Bring the solution to the final volume with deoxygenated water.

  • Blanket the headspace of the flask with the inert gas before sealing.

  • Store the solution at 2-8 °C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound solutions by separating the parent drug from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Forced Degradation Study: To generate degradation products and validate the method's stability-indicating capability, subject the this compound solution to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80 °C for 48 hours.

    • Photodegradation: Expose solution to UV light (254 nm) for 48 hours.

  • Sample Analysis:

    • Inject the unstressed (control) sample and the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the parent compound in the stability samples over time by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start deoxygenate Deoxygenate Solvent prep_start->deoxygenate dissolve_stabilizers Dissolve Stabilizers (Ascorbic Acid, EDTA) deoxygenate->dissolve_stabilizers dissolve_amine Dissolve this compound dissolve_stabilizers->dissolve_amine adjust_ph Adjust pH dissolve_amine->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume store Store under Inert Gas and Protected from Light final_volume->store stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) store->stress hplc HPLC Analysis stress->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for the preparation and stability testing of this compound solutions.

degradation_pathways cluster_stressors Stress Factors Amine This compound (Stable Solution) Degradation Degradation Products (Colored, Inactive) Amine->Degradation Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV/Visible) Light->Degradation Heat Heat Heat->Degradation Metals Metal Ions Metals->Degradation pH_extreme Extreme pH pH_extreme->Degradation

Caption: Key factors leading to the degradation of this compound solutions.

References

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Observed Issue Potential Cause Recommended Action
Low Yield of Primary Amine Incomplete reaction of the starting ketone.- Increase reaction time or temperature (within optimal range).- Ensure the appropriate stoichiometry of reagents.
Formation of the corresponding alcohol as a byproduct.- Use a reducing agent selective for the imine over the ketone (e.g., NaBH(OAc)₃).- Ensure complete imine formation before adding a less selective reducing agent like NaBH₄.
Incomplete hydrolysis of the N-formyl intermediate (Leuckart reaction).- Increase the duration or temperature of the acid hydrolysis step.- Use a stronger acid for hydrolysis.
Presence of a Higher Molecular Weight Impurity Formation of a secondary amine (di-alkylation product).- Use a larger excess of the amine source (ammonia or ammonium salt).- Add the ketone slowly to the reaction mixture containing the amine source.
Product Contamination with Starting Material Incomplete conversion of 3,4-dimethoxyphenylacetone.- Increase reaction time and/or temperature.- Ensure the catalyst (if used) is active.
Formation of Colored Impurities Potential formation of heterocyclic byproducts or degradation products.- Purify the crude product using column chromatography.- Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Product is an Oily or Gummy Solid Presence of multiple impurities, including unreacted starting materials and byproducts.- Purify via column chromatography followed by recrystallization or salt formation to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via reductive amination?

A1: The most prevalent side reactions include:

  • Reduction of the starting ketone: The reducing agent can reduce 3,4-dimethoxyphenylacetone to the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-2-ol, especially if imine formation is slow or the reducing agent is not selective.

  • Formation of a secondary amine: The desired primary amine product can react with another molecule of the starting ketone to form a di-alkylated secondary amine, N,N-di-[1-(3,4-dimethoxyphenyl)propan-2-yl]amine.

  • Incomplete reaction: Unreacted imine intermediate (Schiff base) may remain if the reduction step is not complete.

Q2: I am using the Leuckart reaction and have an impurity with a molecular weight 28 units higher than my product. What is it likely to be?

A2: This impurity is most likely the N-formyl derivative of the target amine, N-formyl-2-(3,4-dimethoxyphenyl)propan-2-amine. This occurs when the final hydrolysis step to remove the formyl group is incomplete. To mitigate this, ensure the hydrolysis conditions (acid concentration, temperature, and time) are sufficient for complete conversion.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: To suppress the formation of the di-alkylated secondary amine, it is recommended to use a significant excess of the ammonia source (e.g., ammonia gas, ammonium acetate, or ammonium formate). This shifts the equilibrium towards the formation of the primary amine. Additionally, slow, controlled addition of the ketone to the reaction mixture can also help minimize this side reaction.

Q4: What are the best purification methods for this compound?

A4: The crude product can be purified by several methods:

  • Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column chromatography: Silica gel chromatography is effective for separating the desired amine from less polar byproducts and starting materials.

  • Recrystallization: The purified amine or its salt (e.g., hydrochloride) can be further purified by recrystallization from a suitable solvent system.

Q5: My reaction mixture has turned dark, and the final product is difficult to purify. What could be the cause?

A5: Dark coloration can indicate the formation of degradation products or complex heterocyclic byproducts, which can occur at the high temperatures often used in the Leuckart reaction.[1] To avoid this, it is crucial to carefully control the reaction temperature and time. If possible, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) and a suitable ammonium salt (e.g., ammonium acetate, 5-10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add an aqueous solution of sodium hydroxide to the residue to make it basic (pH > 12). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Leuckart Reaction
  • Reaction Setup: In a flask equipped with a reflux condenser, mix 3,4-dimethoxyphenylacetone (1 equivalent) with ammonium formate (5-7 equivalents) or formamide (a large excess).

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.[2] The reaction progress can be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture and add a solution of hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl amine.

  • Work-up and Extraction: Cool the mixture and make it strongly basic (pH > 12) by the addition of a concentrated sodium hydroxide solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic routes and potential side reactions.

Synthesis_Pathway Ketone 3,4-Dimethoxyphenylacetone Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH₃, NH₄OAc) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/Pd) ReducingAgent->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Side_Reactions Ketone 3,4-Dimethoxyphenylacetone Product Primary Amine (Target Product) Ketone->Product Desired Reaction Alcohol Alcohol Byproduct Ketone->Alcohol Ketone Reduction SecondaryAmine Secondary Amine Byproduct Ketone->SecondaryAmine NFormyl N-Formyl Intermediate (Leuckart Reaction) Ketone->NFormyl Leuckart Intermediate Formation Product->SecondaryAmine Di-alkylation NFormyl->Product Hydrolysis (desired)

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CrudeAnalysis Analyze Crude Product (TLC, GC-MS, NMR) Start->CrudeAnalysis LowYield Low Yield? CrudeAnalysis->LowYield HighPurity High Purity? LowYield->HighPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions Yes Purify Purify Product (Chromatography, Recrystallization) HighPurity->Purify Yes IdentifyByproducts Identify Byproducts HighPurity->IdentifyByproducts No OptimizeConditions->Start CheckReducingAgent Check Reducing Agent (Selectivity, Activity) CheckReducingAgent->Start End Pure Product Purify->End IdentifyByproducts->CheckReducingAgent AdjustStoichiometry Adjust Reagent Stoichiometry (e.g., excess amine) IdentifyByproducts->AdjustStoichiometry AdjustStoichiometry->Start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Refinement of 2-(3,4-Dimethoxyphenyl)propan-2-amine Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-(3,4-Dimethoxyphenyl)propan-2-amine via recrystallization.

Troubleshooting Guide

This section is designed to help you resolve common problems encountered during the recrystallization of this compound and its hydrochloride salt.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. 1. The crude material is highly impure, leading to a significant depression of the melting point. 2. The cooling process is too rapid. 3. The chosen solvent is not optimal, and the compound is too soluble even at lower temperatures.1. Convert to Hydrochloride Salt: Amines often have lower melting points and can be oily at room temperature. Converting the freebase to its hydrochloride salt will increase the melting point and improve its crystallinity. To do this, dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same solvent. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling out. 3. Solvent System Adjustment: If using a mixed solvent system (e.g., ethanol/water), add a small amount of the "good" solvent (ethanol) to the oiled-out mixture and gently warm until the oil dissolves. Then, allow it to cool slowly. Alternatively, try a different solvent system.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The concentration of the compound is too low. 3. The cooling temperature is not low enough.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to precipitate out of the hot solution. 2. Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth. - Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to initiate crystallization. 3. Extended Cooling: Place the flask in an ice bath for a longer period, and if necessary, in a freezer.
Crystal yield is very low. 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used during dissolution or washing. 3. Premature crystallization occurred during a hot filtration step.1. Optimize Solvent System: For the hydrochloride salt, a mixed solvent system like ethanol/water can be effective. The compound is soluble in hot ethanol and less soluble in cold water. Experiment with the ratio to maximize recovery. 2. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold solvent. 3. Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
The recrystallized product is still impure. 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively differentiate between the product and the impurities. 3. Incomplete removal of the mother liquor.1. Ensure Slow Cooling: Allow the solution to cool to room temperature without disturbance before moving it to an ice bath. 2. Solvent Selection: The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. If impurities co-crystallize, a different solvent or solvent system should be tested. 3. Thorough Washing: Ensure the crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

As a freebase, this amine can be challenging to crystallize directly due to its potential to be an oil at or near room temperature. It is highly recommended to first convert it to its hydrochloride salt. For the hydrochloride salt, a mixed solvent system of ethanol and water is a good starting point. The salt is generally soluble in hot ethanol, and the addition of water, in which it is less soluble, can induce crystallization upon cooling. Isopropanol can also be an effective solvent.

Q2: How do I prepare the hydrochloride salt of this compound for recrystallization?

  • Dissolve the crude this compound freebase in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Continue adding the HCl solution until the precipitation of the hydrochloride salt is complete. You can monitor this by checking the pH of the solution with moist pH paper.

  • Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.

  • The collected salt can then be recrystallized.

Q3: What are the common impurities I should be trying to remove?

The synthesis of this compound typically proceeds via reductive amination of 3,4-dimethoxyphenylacetone. Potential impurities can include:

  • Unreacted starting material: 3,4-dimethoxyphenylacetone.

  • Byproducts of the reduction: Such as the corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-2-ol.

  • Over-alkylation products: If a primary amine is used in the reductive amination, secondary amine impurities can form.

  • Reagents and catalysts from the synthesis.

A well-executed recrystallization should effectively remove these impurities, as their solubility characteristics will differ from the desired amine salt.

Experimental Protocols

Protocol 1: Conversion of this compound to its Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound (1.0 eq) in isopropanol (approximately 10 mL per gram of amine).

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in isopropanol.

  • Precipitation: Continue the addition until a precipitate is no longer formed and the solution is acidic to litmus paper.

  • Isolation: Cool the mixture in an ice bath for 30 minutes and then collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold isopropanol.

  • Drying: Dry the solid under vacuum to yield the crude hydrochloride salt.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Solvent Preparation: Prepare a mixture of ethanol and deionized water. A starting ratio of 9:1 (ethanol:water) is recommended.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a stir bar. Add the ethanol/water mixture and heat the solution to a gentle boil with stirring until the solid is completely dissolved. Add the solvent in small portions until the solid just dissolves to ensure a saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Solubility of Phenethylamine Hydrochlorides in Common Solvents (Qualitative)

SolventSolubilityRationale for Use in Recrystallization
WaterSoluble[1]Can be used as an anti-solvent in a mixed solvent system with a more soluble alcohol.
EthanolSoluble[1]A good "soluble" solvent for creating a saturated solution at elevated temperatures.
MethanolSoluble[1]Similar to ethanol, can be used as the primary dissolving solvent.
IsopropanolSolubleOften a good single solvent for recrystallization of amine salts.
HexaneInsoluble[1]Can be used as a washing solvent for the final product if needed, but care must be taken as it is non-polar.
TolueneInsoluble[1]Not a suitable primary solvent for the hydrochloride salt.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_recrystallization Recrystallization Crude Crude Amine Conversion Convert to HCl Salt Crude->Conversion Isopropanol, HCl Crude_Salt Crude HCl Salt Conversion->Crude_Salt Dissolve Dissolve in Hot Solvent Crude_Salt->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool If clear Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Recrystallization Issue Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Oiling_Out_Yes Yes Oiling_Out->Oiling_Out_Yes Low_Yield Low Yield? No_Crystals->Low_Yield No No_Crystals_Yes Yes No_Crystals->No_Crystals_Yes Low_Yield_Yes Yes Low_Yield->Low_Yield_Yes Sol_1 Convert to HCl Salt Oiling_Out_Yes->Sol_1 Sol_2 Slow Down Cooling Oiling_Out_Yes->Sol_2 Sol_3 Adjust Solvent Ratio Oiling_Out_Yes->Sol_3 Sol_4 Reduce Solvent Volume No_Crystals_Yes->Sol_4 Sol_5 Induce Crystallization (Scratch/Seed) No_Crystals_Yes->Sol_5 Sol_6 Extend Cooling Time No_Crystals_Yes->Sol_6 Sol_7 Optimize Solvent System Low_Yield_Yes->Sol_7 Sol_8 Minimize Solvent Usage Low_Yield_Yes->Sol_8 Sol_9 Preheat Filtration Funnel Low_Yield_Yes->Sol_9

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Chromatographic Resolution of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the chromatographic resolution of 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

The main challenge is that this compound is a chiral compound, existing as a racemic mixture of two enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult without specialized techniques.[1][2][3] The goal is to achieve enantiomeric resolution, separating the mixture into its individual enantiomeric forms.[1]

Q2: What are the common chromatographic techniques for resolving this compound?

The most prevalent and effective techniques for chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][3][4] Both methods typically employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][5] An alternative, though often more complex, approach involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1][5][6][7]

Q3: What types of Chiral Stationary Phases (CSPs) are most effective for primary amines like this one?

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven highly effective for resolving primary amines and related compounds like synthetic cathinones.[2][3][8][9] Cyclofructan-based and cyclodextrin-based CSPs are also viable options that show excellent selectivity for primary amines.[4][6][8]

Q4: Why is the mobile phase composition so critical for resolution?

The mobile phase composition, including the choice of solvents and additives, directly influences the interactions between the analyte enantiomers and the CSP.[10] Adjusting solvent ratios, polarity, and the concentration of acidic or basic additives can significantly alter retention times, selectivity, and ultimately, the resolution between the enantiomeric peaks.[4][10][11]

Troubleshooting Guide

Q5: I am seeing no separation (a single peak) for my racemic mixture. What should I do first?

  • Verify CSP Selection: Ensure you are using a chiral stationary phase appropriate for primary amines. Polysaccharide (e.g., Chiralpak® series) or cyclofructan (e.g., Larihc® CF6-P) columns are excellent starting points.[8]

  • Screen Different Mobile Phases: A single mobile phase composition is not universal. An effective screening strategy should test different modes, such as normal-phase, polar organic, and reversed-phase, each with different solvent combinations.[12] For example, a good starting point for normal phase is a Heptane/Ethanol mixture, while Acetonitrile/Methanol is common for polar organic mode.[8]

  • Introduce Additives: For a basic compound like this compound, acidic and basic additives are crucial. A common combination is Trifluoroacetic Acid (TFA) and Triethylamine (TEA) in small percentages (e.g., 0.1-0.3%) to improve peak shape and enhance chiral recognition.[4][8]

Q6: My enantiomeric peaks are poorly resolved (Rs < 1.5). How can I improve the separation?

  • Optimize Mobile Phase Strength: Decrease the polarity of the mobile phase in normal phase or increase it in reversed phase. For instance, in a Heptane/Ethanol system, increasing the percentage of heptane will generally increase retention and may improve resolution.

  • Change the Organic Modifier: Switching the alcohol component (e.g., from Methanol to Ethanol or Isopropanol) can dramatically alter selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution, though at the cost of longer analysis times.[10]

  • Modify Temperature: Temperature affects the thermodynamics of the chiral recognition process. Testing different column temperatures (e.g., 20°C, 30°C, 40°C) is recommended, as lower temperatures often enhance resolution.[13]

Q7: My peaks are broad or show significant tailing. What is the cause and solution?

Peak tailing for amine compounds is often caused by strong interactions with residual acidic silanol groups on the silica support of the CSP.

  • Use a Suitable Additive: Incorporating a basic additive like Triethylamine (TEA), Diethylamine (DEA), or Ammonium Hydroxide into the mobile phase is essential to block these active sites and improve peak symmetry.[4][12][13]

  • Optimize Additive Concentration: The concentration of the additive may need optimization. Start with a low concentration (e.g., 0.1%) and adjust as needed.

  • Consider an Immobilized CSP: Immobilized polysaccharide CSPs are often more robust and can tolerate a wider range of solvents and additives, which can be used to improve peak shape.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for method development based on literature for structurally similar primary amines.

Table 1: Recommended Chiral Stationary Phases & Mobile Phase Screening Conditions

Chiral Stationary Phase (CSP) TypeRecommended Mobile Phase ModeSolventsCommon AdditivesReference
Polysaccharide-Based (e.g., ChiralPak IA, IB, IC, IF)Normal Phase (NP)Heptane/Ethanol or Heptane/Isopropanol (IPA)0.1% Diethylamine (DEA)[12]
Polar Organic (PO)Acetonitrile (ACN)/Methanol (MeOH) or ACN/IPA0.1% Butylamine (BA)[8]
Cyclofructan-Based (e.g., Larihc CF6-P)Polar Organic (PO)ACN/MeOH (e.g., 90:10)0.3% TFA + 0.2% TEA[8]
Normal Phase (NP)Heptane/Ethanol (e.g., 80:20)0.3% TFA + 0.2% TEA[4]
Cyclodextrin-Based (e.g., Beta-cyclodextrin)Reversed Phase (RP)Acetonitrile/Phosphate BufferN/A (Buffer controls pH)[6][7]
Supercritical Fluid Chromatography (SFC) SFCCO₂ / Modifier (e.g., MeOH, EtOH)0.1% Aqueous Ammonia[13]

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Poor Resolution Flow RateDecrease (e.g., from 1.0 mL/min to 0.7 mL/min)Increased interaction time, potentially better separation.
TemperatureDecrease (e.g., from 40°C to 20°C)May increase enantioselectivity.[13]
Mobile Phase Strength (NP)Decrease % polar solvent (e.g., from 20% EtOH to 10% EtOH)Increased retention and resolution.
Peak Tailing Basic AdditiveAdd or increase concentration of TEA, DEA, or NH₃Improved peak symmetry.[4][13]
Long Analysis Time Flow RateIncrease (e.g., from 1.0 mL/min to 1.5 mL/min)Shorter run time, may sacrifice some resolution.[10]
Column LengthUse a shorter column (e.g., 150 mm instead of 250 mm)Faster analysis, may reduce overall resolution.[13]

Visualizations

Experimental & Troubleshooting Workflows

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Troubleshooting & Optimization A Select CSP (e.g., Polysaccharide, Cyclofructan) B Screen Mobile Phases (NP, PO, RP Modes) A->B C Evaluate Initial Resolution B->C D Resolution Acceptable? (Rs >= 1.5) C->D F Method Validated D->F Yes G Poor Resolution or Peak Shape D->G No E Optimize Parameters: - Flow Rate - Temperature - Additive Conc. E->C Re-evaluate H Return to Phase 1: - Try Different CSP - Try Different Modifier E->H No Improvement G->E H->A

Caption: Workflow for chiral method development and optimization.

Troubleshooting start Problem: Poor Enantiomeric Resolution check_mobile Is Mobile Phase Optimized? start->check_mobile check_csp Is CSP Appropriate? check_mobile->check_csp Yes action_mobile 1. Adjust solvent strength 2. Change organic modifier (e.g., EtOH -> IPA) 3. Add/Optimize acid/base additives check_mobile->action_mobile No check_params Are Temp & Flow Rate Optimized? check_csp->check_params Yes action_csp Screen alternative CSPs (e.g., different polysaccharide or cyclofructan type) check_csp->action_csp No check_params->start Yes (Problem Persists, Re-evaluate) action_params 1. Decrease temperature 2. Decrease flow rate check_params->action_params No end_node Resolution Improved action_mobile->end_node action_csp->end_node action_params->end_node

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

Key Experimental Protocols

Protocol 1: Chiral Method Screening using HPLC

This protocol outlines a general procedure for screening different mobile and stationary phases to find a suitable starting point for the resolution of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 100 µg/mL.

  • Column Selection:

    • Select a set of 2-3 chiral columns based on different selectivities. A recommended starting set includes:

      • A cellulose-based CSP (e.g., Chiralcel® OD-H)

      • An amylose-based CSP (e.g., Chiralpak® AD-H)

      • A cyclofructan-based CSP (e.g., Larihc® CF6-P)

  • Mobile Phase Screening:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (80:20 v/v) + 0.1% DEA

    • Polar Organic (PO) Mode:

      • Mobile Phase C: Acetonitrile/Methanol (90:10 v/v) + 0.3% TFA + 0.2% TEA[4][8]

      • Mobile Phase D: Acetonitrile/Isopropanol (97:3 v/v) + 0.1% Butylamine[8]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or 254 nm.

  • Execution and Evaluation:

    • Equilibrate the first column with the first mobile phase for at least 20 column volumes.

    • Perform a blank injection followed by the sample injection.

    • Run the analysis and record the chromatogram.

    • Repeat for each combination of selected column and mobile phase, ensuring proper equilibration when changing solvents.

    • Evaluate the resulting chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any promising conditions. A condition showing partial separation (two overlapping peaks) is a good candidate for further optimization.

References

Preventing degradation of 2-(3,4-Dimethoxyphenyl)propan-2-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(3,4-Dimethoxyphenyl)propan-2-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure, which includes a benzylic amine and a dimethoxy-substituted phenyl ring, the primary factors contributing to degradation are:

  • Oxidation: The benzylic position and the electron-rich aromatic ring are susceptible to oxidation, especially in the presence of air (oxygen). This can be accelerated by heat and light.

  • Light Exposure (Photodegradation): Aromatic compounds and amines can be sensitive to light, leading to the formation of colored degradation products.

  • Temperature: Elevated temperatures can accelerate oxidative degradation and other potential reactions.

  • Moisture (Hydrolysis): Although the molecule itself does not have readily hydrolyzable groups, the presence of moisture can facilitate other degradation pathways, and the compound may be hygroscopic.

  • pH: As an amine, the compound's stability can be pH-dependent. Storage in highly acidic or basic conditions could potentially lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at or below room temperature (2-8°C is ideal for long-term storage). Avoid high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

  • Purity: Higher purity samples are generally more stable. Impurities from synthesis can sometimes catalyze degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of analogous phenethylamine and amphetamine derivatives, the following are potential degradation products resulting from oxidation:

  • Imines and Ketones: Oxidation at the benzylic amine can lead to the formation of the corresponding imine, which can further hydrolyze to a ketone.

  • Hydroxylated derivatives: Oxidation of the aromatic ring can introduce hydroxyl groups.

  • N-oxides: The amine group can be oxidized to an N-oxide.

  • De-alkylation products: Cleavage of the methoxy groups is a possibility under certain stress conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: Stability can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any new impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the sample (e.g., turning yellow or brown) Photodegradation or oxidation.Store the sample protected from light in an amber vial and under an inert atmosphere. Re-analyze the sample to check for purity and the presence of degradation products.
Appearance of new peaks in the chromatogram (HPLC or GC) Degradation of the sample.Identify the storage conditions that may have led to degradation (e.g., exposure to light, air, high temperature). If possible, try to identify the new peaks using MS detection. For future storage, adhere to the recommended conditions.
Decrease in the main peak area/height in the chromatogram Degradation of the sample.Quantify the loss of the main compound. Review storage conditions and handling procedures. Consider performing a forced degradation study to understand the degradation pathways.
Inconsistent analytical results between different aliquots of the same batch Non-homogeneity of the sample or improper storage of individual aliquots.Ensure the batch is homogeneous before aliquoting. Store all aliquots under identical, recommended conditions.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products. Use mass spectrometry to propose structures for the degradation products.

Stability-Indicating HPLC-UV Method (Example)

Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: This is a starting point and the method should be validated for specificity, linearity, accuracy, precision, and robustness.

GC-MS Method for Impurity Profiling (Example)

Objective: To identify and quantify volatile impurities and potential degradation products.

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Note: Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the amine.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h< 5%1Not significant
0.1 M NaOH, 60°C, 24h< 5%1Not significant
3% H₂O₂, RT, 24h15%3[M+H-NH₃]⁺, [M+O+H]⁺
Heat (80°C), 48h8%2[M+H-NH₃]⁺
Photolytic (UV)25%4Multiple, including colored products

Visualizations

Degradation_Pathway cluster_main This compound cluster_degradation Potential Degradation Pathways A 2-(3,4-Dimethoxyphenyl) propan-2-amine B Imine Intermediate A->B Oxidation D N-Oxide A->D Oxidation E Hydroxylated Ring A->E Oxidation C Ketone Derivative B->C Hydrolysis

Caption: Potential oxidative degradation pathways.

Experimental_Workflow cluster_start Start cluster_process Process cluster_end Outcome start Receive/Synthesize This compound storage Store under recommended conditions (Inert gas, protected from light, cool) start->storage sampling Sample for analysis storage->sampling analysis Analyze using stability-indicating method (HPLC/GC-MS) sampling->analysis evaluation Evaluate data for degradation analysis->evaluation stable Stable: Continue use evaluation->stable No significant degradation unstable Unstable: Investigate cause evaluation->unstable Degradation observed

Caption: Workflow for stability monitoring.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a substituted phenethylamine derivative. The information presented is based on established analytical techniques for structurally similar compounds, offering a framework for the development and validation of methods for the target analyte.

Comparison of Analytical Methods

The selection of an analytical method for the validation of this compound depends on various factors, including the intended purpose of the analysis (e.g., purity assessment, impurity profiling, quantification in a specific matrix), the required sensitivity, and the available instrumentation. The most common and suitable techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Quantitative Performance for Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL5 - 25 ng/mL0.5 - 10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 10%< 5%

Note: The data presented in this table are representative values derived from studies on structurally similar phenethylamine derivatives and should be considered as a general guideline. Method-specific validation is required for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of the main component and known impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Validation Parameters to be Assessed:

  • Specificity (including forced degradation studies)

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for impurity profiling. Derivatization is often required for polar amines to improve their chromatographic behavior.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate).

  • For derivatization, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or trifluoroacetic anhydride - TFAA) and heat the mixture.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from its impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the analyte and its expected fragments.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace-level impurities and for analysis in complex matrices.

LC Conditions:

  • Similar to HPLC-UV, but often with smaller particle size columns (e.g., < 2 µm) and compatible mobile phases for mass spectrometry (e.g., using formic acid or ammonium formate as modifiers).

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for amines.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.

  • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] The drug substance is subjected to stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat at a temperature above the recommended storage condition.

  • Photolytic Degradation: Exposure to UV and visible light.

The stressed samples are then analyzed by the developed method to ensure that the degradation products are well-separated from the main peak and from each other.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_report Reporting prep_analyte Prepare Analyte Solutions select_column Select Column & Mobile Phase prep_analyte->select_column prep_impurities Prepare Impurity Standards prep_impurities->select_column prep_placebo Prepare Placebo Samples specificity Specificity (Forced Degradation) prep_placebo->specificity optimize_gradient Optimize Gradient/Isocratic Elution select_column->optimize_gradient optimize_detection Optimize Detector Settings optimize_gradient->optimize_detection optimize_detection->specificity linearity Linearity & Range optimize_detection->linearity accuracy Accuracy (Recovery) optimize_detection->accuracy precision Precision (Repeatability, Intermediate) optimize_detection->precision lod_loq LOD & LOQ optimize_detection->lod_loq robustness Robustness optimize_detection->robustness validation_report Generate Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Workflow for HPLC-UV Method Validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photolytic Photolytic Degradation start->photolytic analysis Analysis of Stressed Samples by Validated Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation pathway Identify Degradation Products & Propose Pathway evaluation->pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

The validation of analytical methods for this compound is a critical step in its development and quality control. While specific data for this compound is not extensively published, a robust validation strategy can be designed by leveraging established methods for structurally similar phenethylamines. HPLC-UV, GC-MS, and LC-MS/MS each offer distinct advantages, and the choice of method should be guided by the specific analytical requirements. A comprehensive validation protocol, including forced degradation studies, is essential to ensure that the chosen method is specific, accurate, precise, and reliable for its intended purpose.

References

A Comparative Analysis of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-(3,4-dimethoxyphenyl)propan-2-amine and its structurally related analogs, offering insights into their synthesis, pharmacological activities, and structure-activity relationships. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, presenting experimental data and methodologies to support further investigation.

Introduction

This compound and its analogs belong to the phenethylamine class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. Variations in the substitution pattern on the phenyl ring, as well as modifications to the ethylamine side chain, can lead to a wide range of biological activities. This guide focuses on comparing the properties of these compounds, with a particular emphasis on their interactions with serotonin receptors and other biological targets.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the biological activities of various analogs. The data is compiled from multiple studies to provide a comparative overview of their potency and efficacy at different molecular targets.

CompoundTarget(s)Assay TypeActivity/PotencyReference(s)
LPH-5 (a 2,5-dimethoxyphenylpiperidine analog)5-HT2AR, 5-HT2BR, 5-HT2CR[125I]DOI Competition BindingKi = 1.3 nM (5-HT2A), 13 nM (5-HT2B), 13 nM (5-HT2C)[1]
(S)-11 (a 2,5-dimethoxyphenylpiperidine analog)5-HT2AR, 5-HT2CRCa2+/Fluo-4 Assay-[1]
21 (desmethoxy analog of (S)-11)5-HT2AR, 5-HT2CRCa2+/Fluo-4 AssayNegligible agonist activity[1]
22 (5-desmethoxy analog of (S)-11)5-HT2ARCa2+/Fluo-4 Assay20-fold drop in agonist potency compared to (S)-11[1]
23 (2-desmethoxy analog of (S)-11)5-HT2ARCa2+/Fluo-4 Assay>500-fold drop in agonist potency compared to (S)-11[1]
4 (a 2,5-dimethoxyphenylpiperidine analog)5-HT2AR, 5-HT2CRCa2+/Fluo-4 AssayEC50 = 1.6 nM (5-HT2A), 5.8 nM (5-HT2C)[1]
2C-B (1-(4-bromo-2,5-dimethoxyphenyl)ethan-2-amine)5-HT2AR, 5-HT2CRCa2+/Fluo-4 AssayEC50 = 1.6 nM (5-HT2A), 4.1 nM (5-HT2C)[1]
CYB210010 (a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine)5-HT2AR, 5-HT2CR, 5-HT2BR, 5-HT1AR, 5-HT6R, α2A adrenergicFunctional AssaysPotent agonist at 5-HT2A and 5-HT2C with modest selectivity over other receptors[2]
2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) Serotonin (5-HT) signaling pathwayIsolated gastric smooth muscle assayReduces the contractile effect of 5-HT by over 50% at 50 µM[3]
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15) -Water-immersion stress-induced ulcerSignificant antiulcer activity[4]
3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (66, DQ-2511) -Water-immersion stress-induced ulcerPotent antiulcer activity at oral doses of 50-400 mg/kg[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these phenethylamine derivatives is highly dependent on their chemical structure. Key SAR observations from the literature include:

  • Substitution on the Phenyl Ring: The presence and position of methoxy groups on the phenyl ring are critical for activity at serotonin 5-HT2A receptors. Deletion of either the 2- or 5-methoxy group in 2,5-dimethoxyphenylpiperidine analogs leads to a significant drop in agonist potency, with the 2-methoxy group being particularly important[1].

  • 4-Position Substituent: For 2,5-dimethoxyphenyl-based compounds, the substituent at the 4-position is a major determinant of activity. The lipophilicity of this substituent is correlated with affinity for both human 5-HT2A and 5-HT2B receptors[5].

  • Side Chain Modifications: N-alkylation of the amine in the piperidine series generally leads to a substantial decrease in potency[1]. The conformation of the ethylamine side chain also plays a crucial role in agonist potency at 5-HT2A receptors[1].

  • Bioisosteric Replacements: The incorporation of an imidazole moiety between the phenyl ring and the basic nitrogen in some analogs did not significantly improve selectivity for dopamine D3 receptors, while replacing it with an oxadiazole resulted in a complete loss of affinity for dopamine receptors[6].

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of these compounds.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [125I]DOI for 5-HT2 receptors) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

  • Typical Procedure:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value[1].

Calcium Mobilization Functional Assay

This assay measures the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 receptor family.

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This increase can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4). The intensity of the fluorescence is proportional to the [Ca2+]i.

  • Typical Procedure:

    • Culture cells stably expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Analyze the concentration-response data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect)[1].

Isolated Tissue Assays for Smooth Muscle Contractility

These assays are used to assess the physiological effects of compounds on smooth muscle function.

  • Principle: The contractile activity of isolated smooth muscle preparations (e.g., from the stomach or intestine) is measured isometrically in an organ bath. The effect of a test compound on spontaneous contractions or contractions induced by a neurotransmitter (e.g., serotonin) is recorded.

  • Typical Procedure:

    • Dissect smooth muscle strips from a suitable animal model (e.g., rat).

    • Mount the tissue in a thermostated organ bath containing a physiological salt solution and bubble with carbogen gas.

    • Record the isometric tension using a force transducer.

    • After an equilibration period, add the test compound and/or a known agonist/antagonist.

    • Record and analyze the changes in contractile force[3].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical workflow for the pharmacological characterization of novel compounds.

G Serotonin 5-HT2A Receptor Signaling Pathway Agonist 5-HT2A Agonist (e.g., Serotonin, Analogs) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ Release ER->Ca2 Ca2->PKC activates Downstream Downstream Cellular Effects PKC->Downstream G Nitric Oxide Synthase (NOS) Signaling Pathway Interaction Compound Test Compound (e.g., IQP) Neuron Myenteric Plexus Neuron Compound->Neuron modulates Serotonin Serotonin (5-HT) Serotonin->Neuron stimulates nNOS Neuronal Nitric Oxide Synthase (nNOS) Neuron->nNOS expresses NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS SmoothMuscle Smooth Muscle Cell NO->SmoothMuscle diffuses to sGC Soluble Guanylate Cyclase (sGC) SmoothMuscle->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation G General Workflow for Pharmacological Profiling Synthesis Compound Synthesis & Purification Binding Primary Screening: Receptor Binding Assays (e.g., Radioligand Binding) Synthesis->Binding Functional Secondary Screening: In Vitro Functional Assays (e.g., Ca2+ Mobilization) Binding->Functional Selectivity Selectivity Profiling: Binding & Functional Assays against a panel of receptors Functional->Selectivity Lead Lead Optimization Functional->Lead ExVivo Ex Vivo/Tissue-based Assays (e.g., Isolated Organ Bath) Selectivity->ExVivo Selectivity->Lead InVivo In Vivo Studies (Animal Models) ExVivo->InVivo ADME ADME/Tox Profiling InVivo->ADME ADME->Lead

References

A Comparative Guide to Dimethoxyphenyl Compounds: Unraveling the Pharmacological Nuances of Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of methoxy groups on a phenyl ring can profoundly influence the pharmacological properties of bioactive compounds. This guide provides a comparative analysis of 2-(3,4-Dimethoxyphenyl)propan-2-amine and its structural isomers, alongside other relevant dimethoxyphenyl derivatives. By examining the available experimental data, this document aims to illuminate the structure-activity relationships (SAR) that govern their interactions with key biological targets, primarily focusing on serotonin and dopamine receptors. Understanding these subtleties is paramount for the rational design of novel therapeutics with improved selectivity and efficacy.

Chemical Structures of Key Dimethoxyphenylpropan-2-amine Isomers

The position of the two methoxy groups on the phenyl ring is the sole structural differentiator between the three isomers, yet it is predicted to significantly alter their electronic and steric properties, thereby influencing receptor binding and functional activity.

  • This compound: Features a catechol-like substitution pattern.

  • 2-(2,5-Dimethoxyphenyl)propan-2-amine: A well-studied scaffold in the realm of psychedelic phenethylamines.

  • 2-(2,3-Dimethoxyphenyl)propan-2-amine: A less common isomer with potentially distinct pharmacological characteristics.

Data Presentation: A Comparative Look at Receptor Affinities and Functional Potencies

The following tables summarize the available quantitative data for various dimethoxyphenyl compounds. It is crucial to note that direct comparative data for all three positional isomers of dimethoxyphenylpropan-2-amine within a single study is limited. The presented data is collated from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2CData Source(s)
2,5-Dimethoxy-4-Iodoamphetamine (DOI) 12.5-73.5[1]
2,5-Dimethoxy-4-Bromoamphetamine (DOB) ---
2,5-Dimethoxy-4-Methylamphetamine (DOM) ---
3,4-Dimethoxyphenethylamine (DMPEA) Weak affinityWeak affinityWeak affinity[1]
This compound Data not availableData not availableData not available
2-(2,5-Dimethoxyphenyl)propan-2-amine Data not availableData not availableData not available
2-(2,3-Dimethoxyphenyl)propan-2-amine Data not availableData not availableData not available

Note: The table highlights the significant research focus on 2,5-disubstituted patterns, particularly with a 4-position substituent, while data for the specific isomers of dimethoxyphenylpropan-2-amine is sparse.

Table 2: Functional Activity at Serotonin Receptors (EC50, nM)

Compound5-HT2A5-HT2B5-HT2CData Source(s)
2,5-Dimethoxy-4-Iodoamphetamine (DOI) Potent AgonistAgonistAgonist[2]
2,5-Dimethoxy-4-Bromoamphetamine (DOB) Potent Agonist--
2,5-Dimethoxy-4-Methylamphetamine (DOM) Full AgonistFull AgonistFull Agonist[3]
3,4-Dimethoxyphenethylamine (DMPEA) Inactive in humans--[1]
This compound Data not availableData not availableData not available
2-(2,5-Dimethoxyphenyl)propan-2-amine Data not availableData not availableData not available
2-(2,3-Dimethoxyphenyl)propan-2-amine Data not availableData not availableData not available

Note: Functional data further underscores the potent activity of 2,5-dimethoxy compounds at serotonin receptors. The lack of data for the target isomers presents a significant knowledge gap.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the data, the following diagrams have been created.

G Serotonin 5-HT2A Receptor Signaling Pathway Ligand Dimethoxyphenyl Compound (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G In Vitro Pharmacological Characterization Workflow cluster_0 Compound Synthesis & Purity Analysis cluster_1 Receptor Binding Assays cluster_2 Functional Assays Compound_Synthesis Synthesis of Dimethoxyphenyl Isomers Purity_Analysis Purity & Structural Verification (NMR, MS) Compound_Synthesis->Purity_Analysis Radioligand_Binding Radioligand Binding Assay Purity_Analysis->Radioligand_Binding Calcium_Assay Calcium Mobilization Assay Purity_Analysis->Calcium_Assay Membrane_Prep Cell Membrane Preparation Membrane_Prep->Radioligand_Binding Data_Analysis_Ki Data Analysis (IC50 -> Ki) Radioligand_Binding->Data_Analysis_Ki SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_Ki->SAR_Analysis Cell_Culture Cell Culture with Receptor Expression Cell_Culture->Calcium_Assay Data_Analysis_EC50 Data Analysis (EC50 & Emax) Calcium_Assay->Data_Analysis_EC50 Data_Analysis_EC50->SAR_Analysis

Caption: In Vitro Pharmacological Characterization Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data. Below are standardized methodologies for key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., spiperone) to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for Gq-Coupled Receptors

This protocol measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Prepare a dilution series of the test compound in the assay buffer.

    • Use a fluorescent plate reader equipped with an automated injection system to measure the baseline fluorescence of each well.

    • Inject the different concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration.

  • Data Analysis:

    • Determine the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin).

    • Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

Discussion and Conclusion

The available data, although incomplete for a direct comparison of the three dimethoxyphenylpropan-2-amine isomers, strongly suggests that the 2,5-dimethoxy substitution pattern is a key determinant for high affinity and agonist activity at serotonin 5-HT2 receptors. This is evident from the extensive research on compounds like DOI, DOB, and DOM.[1][2][3] The 3,4-dimethoxy arrangement, as seen in DMPEA, generally leads to a significant reduction in affinity and functional potency at these receptors.[1]

Based on established SAR principles for phenethylamines, it can be hypothesized that:

  • 2-(2,5-Dimethoxyphenyl)propan-2-amine is likely to exhibit the highest affinity and potency at 5-HT2 receptors among the three isomers.

  • This compound is expected to have considerably lower affinity and may act as a weaker partial agonist or even an antagonist.

  • 2-(2,3-Dimethoxyphenyl)propan-2-amine 's profile is more difficult to predict without experimental data, but steric hindrance from the 2,3-dimethoxy arrangement might negatively impact receptor binding compared to the 2,5-isomer.

The lack of direct comparative experimental data for this compound and its 2,3-isomer represents a critical gap in the understanding of dimethoxyphenyl compound pharmacology. Future research should prioritize the synthesis and systematic in vitro and in vivo characterization of these isomers to provide a comprehensive understanding of their therapeutic potential and structure-activity relationships. Such studies are essential for the development of more selective and effective pharmacological tools and potential drug candidates.

References

Comparative Analysis of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Structurally Related Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Experimental Findings in CNS and Smooth Muscle Pharmacology

This guide provides a comparative analysis of the experimental data available for 2-(3,4-Dimethoxyphenyl)propan-2-amine and its structural analogs. Due to the limited published research on this compound, this document focuses on closely related and more extensively studied compounds, primarily its positional isomer 1-(3,4-dimethoxyphenyl)propan-2-amine and other psychoactive dimethoxyphenylalkylamines. The objective is to offer researchers, scientists, and drug development professionals a cross-validated perspective on the pharmacological activities, experimental protocols, and associated signaling pathways of this class of compounds.

Introduction to this compound and its Analogs

Phenethylamine and its derivatives are a broad class of compounds with diverse pharmacological activities, ranging from central nervous system stimulation and psychedelic effects to smooth muscle relaxation. The substitution pattern on the phenyl ring and the alkylamine side chain dictates the specific biological targets and the resulting physiological responses. The 3,4-dimethoxy substitution is a key structural feature of many biologically active compounds, including precursors for isoquinoline alkaloids. While direct experimental data on this compound is scarce, its structural similarity to other well-characterized phenethylamines allows for informed comparisons and predictions of its potential biological activity.

Comparative Biological Activities

The primary biological targets for many dimethoxyphenyl-substituted phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is known to mediate psychedelic effects.[1][2] Other activities, such as smooth muscle relaxation and anti-ulcer effects, have also been reported for related compounds.[3][4]

Serotonergic Receptor Binding and Functional Activity

A significant body of research exists for 2,5-dimethoxy-substituted amphetamines, which are structurally related to the topic compound. These compounds are potent agonists at 5-HT2A and 5-HT2C receptors.[5][6] The affinity (Ki) and efficacy (EC50) of these compounds are highly dependent on the substituent at the 4-position of the phenyl ring.

CompoundReceptorKi (nM)EC50 (nM)Emax (% of 5-HT)Reference(s)
DOI5-HT2A1.3--[7]
5-HT2B13--[7]
5-HT2C13--[7]
LPH-55-HT2A1.3--[7]
5-HT2B13--[7]
5-HT2C13--[7]
2C-TFM5-HT2A-480[8]
5-HT2C-4070[8]

DOI: 2,5-Dimethoxy-4-iodoamphetamine LPH-5: A 2,5-dimethoxyphenylpiperidine derivative 2C-TFM: A 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine

Smooth Muscle Relaxant Activity

Derivatives of 1-(3,4-dimethoxyphenyl)propan-2-amine have been investigated for their spasmolytic (smooth muscle relaxant) properties.[4] These compounds are structurally similar to papaverine, a known vasodilator and smooth muscle relaxant.[9] The synthesis of novel 1,3-disubstituted 3,4-dihydroisoquinolines from 1-(3,4-dimethoxyphenyl)propan-2-amine has yielded compounds with potential as antispasmodics.[4]

CompoundPreparationEffectReference(s)
1,3-disubstituted 3,4-dihydroisoquinolinesIsolated smooth muscleSpasmolytic activity[4]
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)Isolated rat gastric smooth muscleRegulation of spontaneous contractile activity[9][10]

Experimental Protocols

Serotonin Receptor Binding Assays

Objective: To determine the binding affinity of a compound for serotonin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A) are prepared from cultured cells (e.g., HEK293 cells) or animal brain tissue.

  • Competition Binding Assay: A radiolabeled ligand with known high affinity for the receptor (e.g., [125I]DOI) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[7]

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of a compound at Gq-coupled receptors like 5-HT2A.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the 5-HT2A receptor are cultured.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) relative to a reference agonist like serotonin.[7]

Isolated Smooth Muscle Contractility Assay

Objective: To assess the effect of a compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., from rat stomach or intestine) is dissected and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with carbogen (95% O2, 5% CO2).[4]

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Compound Administration: The test compound is added to the organ bath in a cumulative manner to obtain a concentration-response relationship.

  • Data Analysis: The effect of the compound on spontaneous contractions or on contractions induced by a spasmogen (e.g., acetylcholine) is quantified.[4]

Signaling Pathways and Experimental Workflows

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

binding_assay_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

A Comparative Analysis of the Pharmacological Profiles of Methamphetamine and 2,5-Dimethoxy-4-methylamphetamine (DOM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a detailed comparative analysis of the pharmacological effects of the potent psychostimulant methamphetamine and a representative psychedelic phenethylamine, 2,5-Dimethoxy-4-methylamphetamine (DOM). While the initial request specified 2-(3,4-Dimethoxyphenyl)propan-2-amine, a comprehensive literature search revealed a scarcity of specific pharmacological data for this exact compound. Therefore, this comparison utilizes DOM, a well-characterized and structurally related 2,5-dimethoxy-substituted amphetamine, to represent the pharmacological profile of this class of compounds.

Methamphetamine is a powerful central nervous system (CNS) stimulant widely known for its high potential for abuse and neurotoxic effects.[1][2] In contrast, DOM, also known as STP ("Serenity, Tranquility, and Peace"), is a classical psychedelic agent primarily known for its hallucinogenic properties mediated by a different neurochemical mechanism.[3] This guide will objectively compare their pharmacodynamics, pharmacokinetics, physiological effects, and toxicological profiles, supported by experimental data and methodologies for a scientific audience.

Pharmacodynamics: A Tale of Two Mechanisms

The most striking difference between methamphetamine and DOM lies in their primary mechanisms of action. Methamphetamine functions primarily as a potent releasing agent of monoamine neurotransmitters, while DOM acts as a direct agonist at specific serotonin receptors.

Primary Mechanism of Action:

  • Methamphetamine: Functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It enters monoaminergic nerve terminals via transporters (DAT, NET, SERT), disrupts the vesicular storage of neurotransmitters, and reverses the direction of these transporters, causing a massive efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[2][4][5]

  • 2,5-Dimethoxy-4-methylamphetamine (DOM): Acts as a selective and potent full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][6] Its characteristic psychedelic effects are primarily mediated through its agonism at the 5-HT2A receptor.[3] Unlike methamphetamine, DOM is not a monoamine releasing agent or reuptake inhibitor.[3][7]

Comparative Receptor Binding and Functional Activity

The following tables summarize the quantitative differences in receptor interaction and functional potency.

Table 1: Comparative Monoamine Transporter Interaction

Compound Target Action Potency (IC₅₀/EC₅₀ nM) Reference
Methamphetamine Dopamine Transporter (DAT) Substrate / Releaser ~25-100 nM (for uptake inhibition) [8]
Norepinephrine Transporter (NET) Substrate / Releaser ~10-50 nM (for uptake inhibition) [9]
Serotonin Transporter (SERT) Substrate / Releaser ~500-2000 nM (for uptake inhibition) [1]

| DOM | DAT, NET, SERT | No significant activity | >10,000 nM |[3][7] |

Table 2: Comparative Receptor Binding and Activation

Compound Target Receptor Action Binding Affinity (Kᵢ nM) Functional Potency (EC₅₀ nM) Reference
Methamphetamine TAAR1 Agonist - ~500 nM [5]
Sigma-1 Agonist ~2500 nM - [1]
DOM 5-HT₂ₐ Full Agonist 61 - 150 10 - 100 [3][10][11]
5-HT₂ₑ Full Agonist ~700 ~150 [3][10][11]
5-HT₂ₒ Full Agonist ~130 ~30 [3][10][11]

| | TAAR1 (human) | No significant activity | >10,000 nM | - |[3] |

Note: Binding affinity (Ki) and functional potency (EC50) values can vary between different experimental setups and tissues.

Signaling Pathway Diagrams

The distinct mechanisms of methamphetamine and DOM result in fundamentally different downstream signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters cell via transporter VMAT2 VMAT2 METH->VMAT2 Inhibits VMAT2 DA_synapse ↑↑ Dopamine DAT->DA_synapse Reverses transport DA_cyto Cytosolic Dopamine VMAT2->DA_cyto Disrupts DA storage Vesicle Dopamine Vesicle D_Receptor Dopamine Receptors DA_synapse->D_Receptor Activates receptors Response Stimulant Effects (Euphoria, Locomotion) D_Receptor->Response

Caption: Methamphetamine's mechanism of action on a dopaminergic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin Release DOM DOM Receptor5HT2A 5-HT₂ₐ Receptor (GPCR) DOM->Receptor5HT2A Binds and activates Gq Gq/11 Receptor5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC Response Psychedelic Effects (Altered Perception) Ca->Response PKC->Response

Caption: DOM's primary signaling pathway via the 5-HT₂ₐ receptor.

Pharmacokinetics and Dosage

The duration and effective dose of these compounds differ significantly, reflecting their distinct pharmacology.

Table 3: Comparative Pharmacokinetics and Dosage

Parameter Methamphetamine 2,5-Dimethoxy-4-methylamphetamine (DOM) Reference
Typical Oral Dose 5 - 25 mg (therapeutic) 1 - 5 mg (stimulant/mild psychedelic) [1][3]
>25 mg (recreational) >5 mg (full psychedelic) [1][3]
Onset of Action (Oral) 20 - 30 minutes 1 - 2 hours [6][12]
Duration of Effects 6 - 12 hours 14 - 20 hours [2][3][13]

| Elimination Half-life | ~11 hours | Not well-established in humans |[4] |

Behavioral and Physiological Effects

The subjective and physiological effects are a direct consequence of their differing mechanisms of action. Methamphetamine produces classic stimulant effects, while DOM produces profound alterations in consciousness.

Table 4: Comparison of Subjective and Physiological Effects

Effect Category Methamphetamine 2,5-Dimethoxy-4-methylamphetamine (DOM) Reference
Primary Psychological Euphoria, increased alertness, confidence, energy, concentration Altered perception, mystical experiences, enhanced self-awareness, changes in consciousness [1][2][3]
Cognitive Increased focus, rapid flow of ideas, potential for psychosis at high doses Altered thought processes, potential for confusion, dose-dependent perceptual disturbances [1][3]
Behavioral Hyperactivity, talkativeness, repetitive behaviors (punding), reduced appetite Variable; can range from stimulation to sedation. Head-twitch response in rodents. [1][3]
Cardiovascular Tachycardia (rapid heart rate), hypertension (high blood pressure), vasoconstriction Tachycardia, rise in systolic blood pressure [1][3][12]
Physical Dilated pupils, excessive sweating, dry mouth, increased body temperature, tremors Dilated pupils, potential for nausea/vomiting at higher doses [1][3][12]

| Reinforcement/Abuse | Very high; strong reinforcing properties in animal models | Low; no stimulant-like reinforcing effects observed in rhesus monkeys |[1][3] |

Toxicological Profile

Both substances carry significant risks, but the nature of their toxicity differs.

  • Methamphetamine: High doses and chronic use are associated with significant neurotoxicity, particularly to dopaminergic and serotonergic neurons.[1] This can lead to long-term changes in brain structure and function, increasing the risk for neuropsychiatric disorders and Parkinson's disease.[1] Acute overdose can cause life-threatening conditions such as hyperthermia, seizures, cardiac arrhythmias, and intracerebral hemorrhage.[14][15][16]

  • DOM: The primary risks are psychological. The long duration of action can lead to prolonged and distressing psychedelic experiences ("bad trips"), especially at high doses.[3][13] While its long-term neurotoxicity is not as well-characterized as methamphetamine's, some metabolites may have neurotoxic potential.[13] There is little evidence for the same pattern of monoamine neurotoxicity seen with methamphetamine.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are simplified descriptions of key experimental methodologies.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro method is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor or transporter.

Workflow: Competitive Radioligand Binding Assay P1 Prepare tissue homogenate expressing target receptor (e.g., 5-HT₂ₐ) P2 Incubate homogenate with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) P1->P2 P3 Add varying concentrations of the unlabeled test drug (e.g., DOM) P2->P3 P4 Allow to reach equilibrium P3->P4 P5 Separate bound from free radioligand via rapid filtration P4->P5 P6 Quantify radioactivity of bound ligand using a scintillation counter P5->P6 P7 Plot bound radioactivity vs. test drug concentration to calculate IC₅₀, then derive Kᵢ value P6->P7

Caption: General workflow for a radioligand binding assay.

Protocol 2: In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of freely moving animals, providing data on drug-induced neurotransmitter release.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens) in an anesthetized animal (e.g., a rat).

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test drug (e.g., methamphetamine) is administered to the animal (e.g., via intraperitoneal injection).[17]

  • Post-Drug Collection: Dialysate collection continues for several hours after drug administration.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

  • Data Expression: Neurotransmitter levels are expressed as a percentage change from the pre-drug baseline.

Protocol 3: Head-Twitch Response (HTR) Assay

The HTR in rodents is a widely accepted behavioral proxy for 5-HT₂ₐ receptor activation and is used to screen for potential psychedelic activity.[10]

  • Acclimation: Mice or rats are placed in individual observation chambers and allowed to acclimate for a period (e.g., 30-60 minutes).

  • Drug Administration: Animals are administered the test compound (e.g., DOM) or a vehicle control.

  • Observation Period: Following drug administration, a trained observer, blind to the experimental conditions, counts the number of head twitches exhibited by each animal over a defined period (e.g., 30-60 minutes).

  • Data Analysis: The frequency of head twitches in the drug-treated group is compared to the vehicle control group to determine if the compound produces a statistically significant effect. A dose-response curve can be generated to determine the compound's potency (ED₅₀).

Conclusion

Methamphetamine and 2,5-Dimethoxy-4-methylamphetamine (DOM) are both substituted amphetamines, but their pharmacological profiles are profoundly different. Methamphetamine is a potent, indirect-acting sympathomimetic that causes a massive release of monoamines, leading to its powerful stimulant and reinforcing effects. In contrast, DOM is a direct-acting 5-HT₂ₐ receptor agonist, a mechanism that underlies its potent psychedelic effects. This fundamental divergence in molecular targets explains their distinct behavioral, physiological, and toxicological outcomes. Understanding these differences is critical for researchers in the fields of neuropharmacology, drug development, and addiction science.

References

A Comparative Guide to Purity Evaluation of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative overview of three common analytical techniques for evaluating the purity of 2-(3,4-Dimethoxyphenyl)propan-2-amine samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, performance, and experimental protocols are detailed to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection and identification.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei. Provides structural information and quantification without the need for identical reference standards for each impurity.[1][2][3]
Selectivity High, can be optimized by adjusting stationary phase, mobile phase composition, and detector wavelength.Very high, combines chromatographic separation with mass spectrometric detection for unambiguous identification of impurities.[4]High, provides detailed structural information that allows for the differentiation of closely related compounds.
Sensitivity Good to excellent, depending on the detector (e.g., UV, DAD, MS). Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to ng/mL range.[5][6]Excellent, capable of detecting and quantifying trace-level impurities, often in the ng/mL to pg/mL range.[7]Moderate, generally less sensitive than chromatographic methods. Requires higher sample concentrations for accurate quantification of low-level impurities.
Quantification Requires a certified reference standard for the main compound and for each impurity for accurate quantification.Requires a certified reference standard for the main compound and for each impurity for accurate quantification."Primary ratio method" that can provide absolute purity assessment using a single, certified internal standard. Does not require reference standards for each impurity.[2][8][9]
Sample Throughput High, with typical run times of 15-30 minutes per sample.[5]Moderate, with typical run times of 20-40 minutes per sample, may require derivatization.[10]Low to moderate, requires careful sample preparation and longer acquisition times for high precision.
Common Impurities Detected Non-volatile and thermally stable impurities, starting materials, by-products, and degradation products.Volatile and semi-volatile impurities, residual solvents, and by-products from the synthesis.[10]A wide range of organic impurities, including structural isomers and residual solvents.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12][13]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound. Impurities can be quantified as a percentage of the main peak area (area percent normalization) or against their own reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be necessary to improve the volatility and chromatographic behavior of the amine.

  • Quantification: Use an internal standard method for accurate quantification. A calibration curve is prepared by analyzing standards containing known concentrations of the analyte and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for the absolute purity determination of this compound.[2][8]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O with pH adjustment).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and about 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Potential Impurities

The purity of this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one. Potential impurities may include:

  • Starting Materials: Unreacted 1-(3,4-dimethoxyphenyl)propan-2-one.

  • Reagents: Residual reagents from the reductive amination step (e.g., reducing agents, ammonia source).

  • By-products:

    • The corresponding secondary amine formed by the reaction of the product with the starting ketone.

    • The alcohol byproduct from the reduction of the starting ketone.

  • Degradation Products: Products of oxidation or other degradation pathways.

A thorough understanding of the synthetic process is crucial for identifying and controlling potential impurities.

Visualization of Workflows and Relationships

To visually represent the logical flow of the purity evaluation process and the relationship between the different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Analysis Data Analysis (Integration, Calibration) HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for the purity analysis of this compound.

Technique_Relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Main Purity Evaluation of This compound HPLC HPLC Main->HPLC Non-volatile Impurities GCMS GC-MS Main->GCMS Volatile Impurities qNMR qNMR Main->qNMR Absolute Purity HPLC->GCMS Orthogonal Method HPLC->qNMR Orthogonal Method GCMS->qNMR Orthogonal Method

Caption: Logical relationship between analytical techniques for purity evaluation.

References

A Comparative Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for 2-(3,4-Dimethoxyphenyl)propan-2-amine, a key intermediate in pharmaceutical development. The following sections detail established and novel methodologies, presenting key performance indicators, comprehensive experimental protocols, and a visual workflow to aid in the selection of the most suitable synthesis strategy.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through a two-stage process: the synthesis of the intermediate ketone, 3,4-Dimethoxyphenylacetone, followed by its conversion to the target amine via reductive amination. This guide evaluates two primary routes for the synthesis of the ketone intermediate, each with distinct advantages and disadvantages.

Table 1: Comparison of Synthesis Routes for this compound
ParameterRoute 1: Wacker Oxidation of Isoeugenol Methyl Ether Route 2: Electrochemical Epoxidation of Isoeugenol Methyl Ether
Overall Yield ~73% (for ketone intermediate)83.2% - 92.2% (for ketone intermediate)
Purity High, requires column chromatographyHigh, determined by gas-chromatography
Reaction Time Not explicitly stated, requires monitoring by TLCElectrolysis time-dependent (e.g., 5,200-5,670 Coulombs) + isomerization time (e.g., 5-6 hours)
Key Reagents Isoeugenol methyl ether, Pd/C, KBrO₃Isoeugenol methyl ether, NaBr, LiI, Acetonitrile/Water
Safety Considerations Use of an oxidizing agent (KBrO₃) and a flammable solvent (THF).Avoids the use of hazardous peracids.[1][2] The process itself is generally considered safer.[1][2]

Experimental Protocols

Route 1: Synthesis of 3,4-Dimethoxyphenylacetone via Wacker Oxidation

This route utilizes the Wacker oxidation of readily available isoeugenol methyl ether.

Experimental Protocol:

  • To a solution of isoeugenol methyl ether (1 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water (15 mL), add 10% Palladium on activated carbon (Pd/C) (0.05 mmol) and potassium bromate (KBrO₃) (3 mmol).

  • Heat the reaction mixture to reflux temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash sequentially with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue by column chromatography to obtain 3,4-Dimethoxyphenylacetone.[2]

Route 2: Synthesis of 3,4-Dimethoxyphenylacetone via Electrochemical Epoxidation and Isomerization

This newer approach offers a high-yield and safer alternative to traditional oxidation methods.

Experimental Protocol:

  • Electrochemical Epoxidation:

    • In a 250-ml non-partitioned electrochemical cell, dissolve sodium bromide (NaBr) (6.27 g) in a mixture of 125 ml of acetonitrile (CH₃CN) and 25 ml of water.

    • Add isoeugenol methyl ether (3.76 g) to the stirred solution.

    • Electrolyze the mixture at a constant current of 850 mA using graphite anodes and a stainless-steel cathode, passing 5,200 Coulombs while maintaining the temperature at 20°C.[1]

    • After electrolysis, strip the acetonitrile under vacuum.

    • Extract the resulting product three times with ethyl acetate and dry the combined organic extracts over sodium sulfate.[1]

  • Isomerization:

    • To the ethyl acetate solution of the epoxide, add a catalytic amount of lithium iodide (LiI).

    • Reflux the mixture for 5-6 hours.[1]

    • After cooling, wash the reaction mixture with water to remove the lithium iodide and then dehydrate over sodium sulfate.

    • The resulting solution contains 3,4-Dimethoxyphenylacetone.

Conversion of 3,4-Dimethoxyphenylacetone to this compound via Reductive Amination

The final step in the synthesis is the conversion of the ketone to the amine. The Leuckart reaction is a classic method for this transformation.

Experimental Protocol (Leuckart Reaction):

  • In a reaction vessel, heat a mixture of 3,4-Dimethoxyphenylacetone and an excess of ammonium formate or formamide.

  • Maintain the reaction temperature between 120°C and 165°C.[3]

  • The reaction produces the N-formyl derivative of the target amine.

  • Hydrolyze the N-formyl derivative using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield this compound.

Note: Catalytic reductive amination using a metal catalyst (e.g., Raney Nickel, Cobalt-based catalysts) and a reducing agent (e.g., hydrogen gas) is a modern, often safer, and more efficient alternative to the Leuckart reaction.[4][5]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis routes described above.

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product start Isoeugenol Methyl Ether wacker Wacker Oxidation (Pd/C, KBrO3) start->wacker electro Electrochemical Epoxidation start->electro ketone 3,4-Dimethoxyphenylacetone wacker->ketone isomer Isomerization (LiI) electro->isomer isomer->ketone amination Reductive Amination (e.g., Leuckart Reaction) ketone->amination product This compound amination->product

Caption: Workflow for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of 2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), and a series of structurally related methoxylated phenethylamine and amphetamine derivatives. The data presented herein is intended to serve as a resource for researchers in pharmacology and medicinal chemistry, offering insights into the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their interaction with serotonin receptors.

Introduction

Methoxylated phenethylamines and amphetamines are a class of psychoactive compounds that have been extensively studied for their interactions with various neurotransmitter receptors. The position and nature of substituents on the phenyl ring, as well as the presence of an alpha-methyl group, significantly influence their pharmacological profiles. This guide focuses on 3,4-DMA and compares its receptor binding characteristics with those of its isomers and other related analogs to elucidate the impact of these structural modifications on receptor affinity. The primary targets of interest for these compounds are the serotonin (5-HT) receptors, particularly the 5-HT2 subfamily (5-HT2A, 5-HT2B, and 5-HT2C), which are known to mediate the psychedelic effects of many of these substances[1].

Comparative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and a selection of related compounds at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)MAO-A (IC50, nM)MAO-B (IC50, nM)Reference
This compound (3,4-DMA) 64,60043,300-20,000>100,000[2]
2,5-Dimethoxyamphetamine (2,5-DMA)-5,200---[2]
para-Methoxyamphetamine (PMA)-33,600---[2]
2,5-Dimethoxy-4-methylamphetamine (DOM)-100---[2]
Mescaline (3,4,5-Trimethoxyphenethylamine)4,1003,7005,800--[3]
2C-H (2,5-Dimethoxyphenethylamine)4,2002,7001,400--[3]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)4,800340460--[3]
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)3,100180370--[3]
25H-NBOMe>10,0000.161.1--[3]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available.

Key Structure-Activity Relationship Observations

The data reveals several key trends in the structure-activity relationships of these compounds:

  • Position of Methoxy Groups: The binding affinity is highly sensitive to the positioning of the methoxy groups on the phenyl ring. For instance, 2,5-dimethoxy substituted compounds like 2,5-DMA and DOM generally exhibit higher affinity for the 5-HT2A receptor compared to the 3,4-dimethoxy substituted 3,4-DMA[2].

  • Alpha-Methylation: The presence of an alpha-methyl group (transforming a phenethylamine to an amphetamine) can significantly impact binding affinity and potency, though its effect varies depending on the substitution pattern on the phenyl ring.

  • 4-Position Substitution: Substitution at the 4-position of the 2,5-dimethoxyphenyl ring is a critical determinant of 5-HT2A receptor affinity. Small, lipophilic, and electron-withdrawing groups at this position tend to increase affinity[1].

  • N-Substitution: The addition of a bulky substituent on the amine, such as the 2-methoxybenzyl group in the NBOMe series, can dramatically increase affinity for the 5-HT2A receptor[3].

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand competition binding assays . A generalized protocol for this type of assay is as follows:

  • Membrane Preparation:

    • Cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT2A receptor) or animal brain tissue homogenates (e.g., rat frontal cortex) are used.

    • The cells or tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • A solution of the unlabeled test compound (the "competitor," e.g., 3,4-DMA) at various concentrations.

      • A fixed concentration of a radiolabeled ligand (the "radioligand") known to bind to the receptor with high affinity (e.g., [³H]ketanserin for the 5-HT2A receptor).

      • The prepared cell membrane suspension.

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification prep1 Cell Culture/ Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspension in Assay Buffer prep3->prep4 assay3 Add Membranes prep4->assay3 assay1 Add Unlabeled Competitor assay2 Add Radioligand assay1->assay2 assay2->assay3 assay4 Incubate to Equilibrium assay3->assay4 sep1 Rapid Filtration assay4->sep1 sep2 Washing sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis (IC50 -> Ki) quant1->quant2

Caption: Workflow of a typical radioligand competition binding assay.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Conclusion

The receptor binding profile of this compound (3,4-DMA) shows a relatively low affinity for the 5-HT1A and 5-HT2A receptors compared to its 2,5-dimethoxy substituted analogs. The structure-activity relationships within this class of compounds are complex, with small structural modifications leading to significant changes in receptor affinity and selectivity. The data and methodologies presented in this guide are intended to aid researchers in the design and interpretation of studies on these and related compounds, and to facilitate the development of novel ligands with specific pharmacological profiles.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a substituted phenethylamine. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical, and exposure can lead to adverse health effects.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors or dust.

In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Contaminated clothing should be removed and laundered before reuse.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Direct disposal into the sanitary sewer or regular trash is strictly prohibited.

Step 1: Waste Identification and Segregation

  • Classification: This compound should be treated as a hazardous chemical waste.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials such as strong oxidizing agents and acid chlorides.[1]

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the full chemical name, "Hazardous Waste," and any other information required by your institution.

Step 3: Neutralization (for small quantities, if permissible)

  • For small spills or residual amounts, neutralization may be an option, but only if approved by your EHS department.

  • Amine solutions can be neutralized by slowly adding a suitable acid, such as hydrochloric acid, to adjust the pH to a neutral range (between 6 and 9). This process should be carried out in a fume hood with constant monitoring of the pH.

Step 4: Collection and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[2]

  • The storage area should be cool and dry.[2]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Your institution's EHS office will typically coordinate this process. The most common and environmentally responsible method for the final disposal of such organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Have this compound for disposal B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Is the waste in a proper, labeled container? B->C D Transfer to a labeled, sealed hazardous waste container C->D No E Store in a designated, secure, and ventilated area C->E Yes D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Waste collected by a licensed disposal vendor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is for guidance purposes only and is based on general principles for the disposal of hazardous chemicals. Always consult your institution's specific safety protocols and your local environmental regulations before handling or disposing of any chemical waste.

References

Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3,4-Dimethoxyphenyl)propan-2-amine was located. The following guidance is based on the safety information for the closely related compound, 2-(3,4-Dimethoxyphenyl)ethylamine, and general safety protocols for handling aromatic amines. It is imperative to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound is anticipated to be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed.[1][2] It is also sensitive to light and air.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE Additional Recommendations
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher rated respirator- Perform in a chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper.
Solution Preparation and Transfers - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Face shield- Work in a certified chemical fume hood.- Ensure an eyewash station and safety shower are readily accessible.[2]
Running Reactions - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Face shield- Conduct all reactions within a chemical fume hood.- Monitor the reaction for any signs of uncontrolled exotherm.
Work-up and Purification - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Face shield- Perform all extractions and chromatography in a chemical fume hood.- Be aware of potential for aerosol generation.
Handling Waste - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Segregate waste appropriately.- Use sealed, properly labeled waste containers.

Experimental Protocols: Safe Handling and Disposal

2.1. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition.[3] Review the experimental protocol and have all required equipment and reagents ready.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of vapors.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.

2.2. Disposal Plan:

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with the full chemical name, concentration, and relevant hazard symbols.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not pour this chemical down the drain.[4]

Visualization of Safety Workflow

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Review_Protocol Review Experimental Protocol Risk_Assessment->Review_Protocol Locate_Safety_Equipment Locate Eyewash/Shower Review_Protocol->Locate_Safety_Equipment Select_PPE Select Appropriate PPE (Table 1) Locate_Safety_Equipment->Select_PPE Use_Fume_Hood Work in Chemical Fume Hood Select_PPE->Use_Fume_Hood Execute_Procedure Execute Experimental Procedure Use_Fume_Hood->Execute_Procedure Segregate_Waste Segregate Hazardous Waste Execute_Procedure->Segregate_Waste Spill Spill Occurs Execute_Procedure->Spill Exposure Personal Exposure Execute_Procedure->Exposure Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Absorb Absorb Spill Evacuate->Absorb Contact_EHS Contact EHS Absorb->Contact_EHS Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.